2-Methyl-1,3-benzoxazole-6-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYDDTFAVDJJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594220 | |
| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13452-14-7 | |
| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid, a valuable building block in medicinal chemistry. This document details two primary synthesis pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical workflows.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery and development. Its structural motif is found in a variety of pharmacologically active molecules. Notably, it is a key intermediate in the synthesis of orexin receptor antagonists, which are under investigation for the treatment of obesity, as well as in the development of novel enhancers for HIV-1 protease inhibitors.[1] The ability to efficiently synthesize this compound is therefore crucial for advancing research in these areas.
Synthesis Pathways
Two principal pathways for the synthesis of this compound are outlined below. Pathway 1 involves a two-step process starting from 4-amino-3-hydroxybenzoic acid, while Pathway 2 is a one-step hydrolysis of the corresponding methyl ester.
Pathway 1: From 4-Amino-3-hydroxybenzoic Acid
This pathway commences with the acetylation of 4-amino-3-hydroxybenzoic acid to form the N-acetyl intermediate, which is then cyclized to yield the final product.
Step 1: N-Acetylation of 4-Amino-3-hydroxybenzoic Acid
The first step is the N-acetylation of the amino group of 4-amino-3-hydroxybenzoic acid using acetic anhydride.
Step 2: Cyclization of 4-Acetamido-3-hydroxybenzoic Acid
The intermediate, 4-acetamido-3-hydroxybenzoic acid, undergoes an intramolecular cyclization to form the benzoxazole ring. This reaction is typically promoted by a dehydrating agent such as polyphosphoric acid (PPA).
Diagram of Synthesis Pathway 1
References
Physicochemical Properties of 2-Methyl-1,3-benzoxazole-6-carboxylic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-1,3-benzoxazole-6-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents a logical workflow for property determination.
Core Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1][2] |
| Molecular Weight | 177.16 g/mol | [2][3] |
| Melting Point | >230°C (decomposes) | [2] |
| Boiling Point (Predicted) | 353.5 ± 15.0 °C | [2] |
| pKa (Predicted) | 3.68 ± 0.30 | [2] |
| LogP (Predicted) | 1.834 | [4] |
| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated) | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, this section outlines standard methodologies that are broadly applicable to organic compounds of this nature.
Melting Point Determination
The melting point of a solid crystalline compound is a key indicator of its purity. A common and reliable method for its determination is the capillary melting point technique.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Mortar and pestle
Procedure:
-
A small amount of the finely powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
For a pure compound, the melting range is typically sharp, within 1-2°C. A broad melting range can indicate the presence of impurities.[5][6]
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its formulation and delivery in biological systems. A common method for initial solubility screening is the shake-flask method.[7][8]
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol) in a vial.
-
The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A vortex mixer and sonicator can be used to aid dissolution.[9]
-
After the equilibration period, the suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
The concentration of the compound in the clear supernatant is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.
-
This concentration represents the solubility of the compound in that specific solvent at that temperature.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter for ionizable compounds, as it influences their solubility, absorption, and distribution. Potentiometric titration is a standard method for pKa determination.[10]
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stirrer
-
Beaker
-
Standardized solutions of acid and base (e.g., HCl and NaOH)
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent system (often a co-solvent system like water-methanol if aqueous solubility is low).
-
The solution is titrated with a standardized base (e.g., NaOH), and the pH is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). For a carboxylic acid, this corresponds to the point where the concentrations of the acidic and conjugate base forms are equal.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional approach for experimental LogP determination.[11]
Apparatus:
-
Separatory funnel or vials
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis)
Procedure:
-
A known amount of this compound is dissolved in either n-octanol or the aqueous phase.
-
The two immiscible phases (n-octanol and water/buffer) are combined in a separatory funnel or vial in a defined ratio.
-
The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using an appropriate analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Workflow and Logical Relationships
The determination of physicochemical properties follows a logical progression, where the results of one experiment can inform the next. For instance, understanding the pKa is crucial for designing meaningful solubility and LogP experiments for an ionizable compound. The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound.
Caption: Workflow for Physicochemical Characterization.
Biological Context
While specific signaling pathways for this compound have not been elucidated, the benzoxazole scaffold is present in numerous compounds with a wide array of biological activities.[12] These include antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[13][14] The physicochemical properties detailed in this guide are fundamental to understanding the potential pharmacokinetic and pharmacodynamic behavior of this compound and are essential for its further investigation as a potential therapeutic agent. The general biological activities of benzoxazole derivatives suggest that this compound could be a candidate for screening in various disease models.
The following diagram illustrates a general workflow for the initial biological screening of a novel compound based on the activities of its parent scaffold.
References
- 1. echemi.com [echemi.com]
- 2. 13452-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. benchchem.com [benchchem.com]
- 10. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-6-carboxylic acid (CAS: 13452-14-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzoxazole-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, a detailed synthesis protocol, and its significant applications in the development of therapeutic agents, particularly as a precursor for orexin 1 receptor antagonists and as a component in novel enhancers of HIV-1 protease inhibitors. Experimental protocols and relevant biological pathways are also described to provide a thorough resource for researchers in the field.
Core Compound Data
This compound is a stable, solid organic compound. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 13452-14-7 | [1] |
| Molecular Formula | C₉H₇NO₃ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | >230°C (decomposes) | [1] |
| Purity | ≥97% | [2] |
| Storage | Room temperature, sealed in a dry environment | [1] |
| SMILES | Cc1nc2c(o1)cc(cc2)C(=O)O | [2] |
| InChI Key | GFYDDTFAVDJJAI-UHFFFAOYSA-N |
Computational Data:
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 63.33 Ų | [2] |
| logP | 1.83442 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 2.66 | s | 3H | -CH₃ | [1] |
| 7.75 | d, J = 8.3 Hz | 1H | H-5 | [1] |
| 7.96 | dd, J = 8.3, 1.4 Hz | 1H | H-4 | [1] |
| 8.16 | d, J = 0.7 Hz | 1H | H-7 | [1] |
| 13.12 | bs | 1H | -COOH | [1] |
Spectrum acquired on a 300 MHz instrument with DMSO-d6 as the solvent.
Experimental Protocols
Synthesis of this compound
This protocol describes the hydrolysis of methyl 2-methyl-1,3-benzoxazole-6-carboxylate to yield the title compound.[1]
Materials:
-
Methyl 2-methyl-1,3-benzoxazole-6-carboxylate (12.2 g, 0.064 mol)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (5.4 g, 0.128 mol)
-
Tetrahydrofuran (THF) (300 mL)
-
Water (H₂O) (100 mL)
-
Acetic acid (HOAc)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve methyl 2-methyl-1,3-benzoxazole-6-carboxylate in a mixture of THF and water.
-
Add lithium hydroxide monohydrate to the solution.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
After 2 hours, remove the THF by rotary evaporation under reduced pressure.
-
Acidify the remaining aqueous phase to a pH of approximately 3 with acetic acid.
-
Extract the aqueous phase several times with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the product as a beige solid.
Yield: 10.2 g (90%)[1]
Purification and Characterization: The crude product can be analyzed by thin-layer chromatography (TLC) on a silica gel plate using a mobile phase of ethyl acetate/methanol (90:10). The spot can be visualized under a UV lamp, with an expected Rf value of approximately 0.38.[1] The melting point of the purified product is reported to be 245-246 °C.[1]
Applications in Drug Development
Precursor for Orexin 1 Receptor Antagonists
This compound serves as a crucial starting material for the synthesis of orexin 1 receptor (OX1R) antagonists. These antagonists are under investigation for the treatment of obesity and other disorders where the orexin system is implicated. The carboxylic acid moiety allows for amide bond formation with various amine-containing scaffolds to generate a library of potential drug candidates.
Proposed Synthetic Workflow for an Orexin 1 Receptor Antagonist:
The following diagram illustrates a general workflow for the synthesis of an orexin 1 receptor antagonist using this compound as a key building block. This involves an initial activation of the carboxylic acid, followed by coupling with a suitable amine-containing core structure.
Enhancers of HIV-1 Protease Inhibitors
Novel benzoxazole amides derived from this compound have been synthesized and identified as enhancers of HIV-1 protease inhibitors.[1] Their mechanism of action involves the inhibition of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for the metabolism of many drugs, including HIV protease inhibitors. By inhibiting CYP3A4, these benzoxazole derivatives can increase the plasma concentration and prolong the half-life of co-administered protease inhibitors, thereby "boosting" their therapeutic effect.
Biological Context and Signaling Pathways
The Orexin Signaling Pathway
Orexin-A and Orexin-B are neuropeptides that regulate several physiological processes, including wakefulness, appetite, and reward-seeking behaviors. They exert their effects by binding to two G protein-coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). Antagonists of these receptors are of therapeutic interest for conditions such as insomnia and obesity.
The binding of orexin to its receptors, primarily OX1R in the context of antagonists derived from the title compound, initiates a signaling cascade. This typically involves the activation of the Gq alpha subunit of the heterotrimeric G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration is a key downstream signal that can be measured to assess receptor activation and antagonism.
Calcium Mobilization Assay for Orexin Receptor Antagonists
A common in vitro method to screen for and characterize orexin receptor antagonists is the calcium mobilization assay. This assay quantifies the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an orexin agonist.
Principle: Cells engineered to express the orexin receptor (e.g., Chinese Hamster Ovary (CHO) cells) are loaded with a calcium-sensitive fluorescent dye. When an orexin agonist is added, it binds to the receptor, triggering the release of intracellular calcium and causing an increase in fluorescence. If an antagonist is pre-incubated with the cells, it will block the agonist from binding to the receptor, thus preventing or reducing the fluorescence signal.
Experimental Workflow:
References
Structure Elucidation of 2-Methyl-1,3-benzoxazole-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-Methyl-1,3-benzoxazole-6-carboxylic acid. Benzoxazole derivatives are a significant class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial and anticancer properties. A thorough understanding of their structure through spectroscopic and analytical methods is paramount for the synthesis of novel derivatives, structure-activity relationship (SAR) studies, and overall drug discovery and development. This document outlines the key physicochemical properties, detailed experimental protocols for synthesis and characterization, and a summary of expected analytical data for the title compound.
Compound Profile
This compound is a heterocyclic compound featuring a fused benzene and oxazole ring system, with a methyl group at the 2-position and a carboxylic acid at the 6-position.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₃ | [1][2] |
| Molecular Weight | 177.16 g/mol | [1][2] |
| CAS Number | 13452-14-7 | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid | [3] |
| SMILES | Cc1nc2ccc(cc2o1)C(O)=O | [1][2] |
| InChI Key | GFYDDTFAVDJJAI-UHFFFAOYSA-N | [3] |
Synthesis Pathway
A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. For the synthesis of this compound, a plausible route involves the reaction of 4-amino-3-hydroxybenzoic acid with acetic anhydride.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-hydroxybenzoic acid (1 equivalent) in an excess of acetic anhydride (5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Drying: Dry the purified product under vacuum.
Spectroscopic and Analytical Data for Structure Elucidation
The following sections detail the expected spectroscopic data for this compound. While specific experimental data is not publicly available, the following tables summarize the characteristic and predicted values based on the known properties of the benzoxazole scaffold and carboxylic acid functional group.[4][5][6][7][8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~8.2 | Singlet | 1H | H-7 |
| ~8.0 | Doublet | 1H | H-5 |
| ~7.8 | Doublet | 1H | H-4 |
| ~2.7 | Singlet | 3H | -CH₃ |
| Chemical Shift (δ, ppm) | Carbon Atom |
| 165 - 185 | -COOH |
| 150 - 165 | C-2 |
| 140 - 152 | C-7a |
| 130 - 142 | C-3a |
| 120 - 130 | C-5, C-6 |
| 110 - 125 | C-4 |
| 110 - 120 | C-7 |
| 10 - 20 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1580-1620 | Medium | C=N stretch (Oxazole ring) |
| 1450-1600 | Medium | C=C stretch (Aromatic ring) |
| 1210-1320 | Strong | C-O stretch (Carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
| m/z | Interpretation |
| 177 | [M]⁺ (Molecular Ion) |
| 160 | [M - OH]⁺ |
| 132 | [M - COOH]⁺ |
| 104 | [C₇H₄O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Workflow for Characterization
The structural confirmation of a newly synthesized batch of this compound would follow a standardized workflow to ensure purity and correctness of the assigned structure.
Potential Biological Activity and Signaling Pathway
While the specific biological target for this compound is not extensively documented, numerous benzoxazole derivatives have been identified as potent antibacterial agents that act by inhibiting DNA gyrase.[12][13][14] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibiotic development.
Hypothetical Signaling Pathway: Inhibition of DNA Gyrase
The following diagram illustrates the proposed mechanism of action for a benzoxazole derivative as a DNA gyrase inhibitor, leading to bacterial cell death.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of synthesis and comprehensive spectroscopic analysis. This technical guide provides the foundational information, including expected analytical data and detailed experimental protocols, to support researchers in the synthesis, characterization, and further investigation of this and related benzoxazole derivatives for potential therapeutic applications. The presented hypothetical mechanism of action as a DNA gyrase inhibitor offers a starting point for biological evaluation and future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. esisresearch.org [esisresearch.org]
An In-Depth Technical Guide to 2-Methyl-1,3-benzoxazole-6-carboxylic acid
This guide provides an in-depth overview of the fundamental physicochemical properties of 2-Methyl-1,3-benzoxazole-6-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Data
This compound is a heterocyclic compound with the chemical formula C9H7NO3.[1][2] Its molecular weight is approximately 177.16 g/mol .[1][3]
| Parameter | Value | Source |
| Molecular Formula | C9H7NO3 | [1][2][4][5] |
| Molecular Weight | 177.16 g/mol | [1][3] |
| Exact Mass | 177.042593085 u | [5] |
| InChI Key | GFYDDTFAVDJJAI-UHFFFAOYSA-N | [1] |
| CAS Number | 13452-14-7 | [4] |
Experimental Protocols
A common experimental protocol for the synthesis of this compound involves the acidification of the aqueous phase of a reaction mixture with acetic acid to a pH of approximately 3. The product is then extracted using dichloromethane. The combined organic phases are subsequently dried with anhydrous sodium sulfate, filtered, and concentrated to yield the final product as a beige solid.[6]
Analytical Workflow
The purity and identity of the synthesized this compound can be ascertained through a standard analytical workflow. This typically involves techniques such as Thin-Layer Chromatography (TLC) to confirm the presence of a single component, and melting point analysis to verify its purity against known values.[6]
References
An In-depth Technical Guide on the Solubility and Stability of 2-Methyl-1,3-benzoxazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
This technical guide provides a comprehensive overview of the solubility and stability of 2-Methyl-1,3-benzoxazole-6-carboxylic acid (CAS No. 13452-14-7). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines its known physicochemical properties and provides detailed, generalized experimental protocols for its characterization. These methodologies are based on standard practices for compounds of the benzoxazole class, which are often characterized by their limited aqueous solubility.
Core Physicochemical Properties
This compound is a solid, pale beige compound.[1][2] Its fundamental properties are summarized in the table below. The predicted values offer a preliminary understanding of its chemical nature.
| Property | Value | Source |
| CAS Number | 13452-14-7 | [1][3] |
| Molecular Formula | C9H7NO3 | [2][4] |
| Molecular Weight | 177.16 g/mol | [2] |
| Physical Form | Solid, Pale Beige | [1][2] |
| Melting Point | >230°C (decomposition)[1][2], 245-246°C[1] | |
| Boiling Point | 353.5 ± 15.0 °C (Predicted) | [2] |
| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.68 ± 0.30 (Predicted) | [2] |
Solubility Profile
The solubility of this compound has been qualitatively described as slightly soluble in heated Dimethyl Sulfoxide (DMSO) and heated Methanol.[2] Benzoxazole derivatives are typically characterized by poor aqueous solubility due to their rigid, hydrophobic core structure.
Expected Solubility
Based on its structure and the general properties of benzoxazoles, the following solubility profile can be anticipated.
| Solvent | Expected Solubility | Notes |
| Water | Very Low | The carboxylic acid group may provide slight solubility, especially at higher pH. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | Expected to be poorly soluble at physiological pH. |
| Methanol | Slightly Soluble (heating may improve) | [2] |
| Ethanol | Slightly to Moderately Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble (heating may improve) | [2] |
| Dimethylformamide (DMF) | Soluble | |
| Acetone | Slightly Soluble | |
| Acetonitrile | Slightly Soluble | |
| Dichloromethane | Slightly Soluble |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to separate the undissolved solid from the solution.
-
Sampling and Dilution: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical method's linear range.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Determine the solubility in mg/mL or mol/L by accounting for the dilution factor.
Stability Profile
The stability of the benzoxazole ring can be influenced by factors such as pH, light, and temperature, with hydrolysis being a potential degradation pathway. A comprehensive stability assessment is crucial for determining appropriate storage and handling conditions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability conditions.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and expose it to 0.1 N HCl at 60°C. |
| Base Hydrolysis | Expose the compound to 0.1 N NaOH at 60°C. |
| Neutral Hydrolysis | Expose the compound to purified water at 60°C. |
| Oxidative Degradation | Treat the compound with a solution of 3% hydrogen peroxide at room temperature. |
| Photostability | Expose the solid compound and a solution to a light source according to ICH Q1B guidelines. A dark control should be run in parallel. |
| Thermal Degradation | Heat the solid compound at a temperature above the accelerated stability testing temperature (e.g., 70°C). |
Experimental Protocol for Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress condition media. For solid-state studies, weigh the compound into suitable vials.
-
Stress Application: Expose the samples to the specified stress conditions for a defined period.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. Quench any reactions if necessary (e.g., neutralize acidic/basic solutions).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometry (MS) is recommended.
-
Data Evaluation: Quantify the amount of the remaining parent compound and any formed degradation products. The results can be used to determine the degradation rate and pathways.
Recommended Storage
Based on the available information, this compound should be stored in a well-sealed container in a dry environment at room temperature.[2][3]
Conclusion
References
Spectroscopic and Structural Elucidation of 2-Methyl-1,3-benzoxazole-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,3-benzoxazole-6-carboxylic acid. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted data based on established spectroscopic principles and data from analogous structures. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR data provide insights into the electronic environment of the nuclei within this compound.
Predicted ¹H NMR Data
The proton NMR spectrum is characterized by signals from the aromatic protons on the benzoxazole ring, the methyl group, and the acidic proton of the carboxylic acid. The aromatic protons' chemical shifts are influenced by the substitution pattern on the benzoxazole ring system.[1] The carboxylic acid proton typically appears as a broad singlet in a downfield region of the spectrum.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~12.0 - 13.0 | br s | 1H, -COOH |
| ~8.2 - 8.4 | d | 1H, Ar-H (H-5) |
| ~8.0 - 8.2 | d | 1H, Ar-H (H-7) |
| ~7.6 - 7.8 | dd | 1H, Ar-H (H-4) |
| ~2.6 | s | 3H, -CH₃ |
Predicted data is based on typical chemical shift ranges for benzoxazole and carboxylic acid moieties. Actual values may vary depending on solvent and experimental conditions.
Predicted ¹³C NMR Data
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically resonating in the downfield region.[1] The aromatic carbons of the benzoxazole core appear in the range of δ 110-160 ppm.[1]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 | -COOH |
| ~165 | C-2 |
| ~151 | C-7a |
| ~142 | C-3a |
| ~128 | C-6 |
| ~126 | C-5 |
| ~120 | C-4 |
| ~111 | C-7 |
| ~15 | -CH₃ |
Predicted data is based on analogous structures and established chemical shift correlations. Quaternary carbons (C-2, C-3a, C-6, C-7a) are noted.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the benzoxazole ring system. The most prominent feature will be the very broad O-H stretching vibration of the carboxylic acid dimer.[2]
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, very broad | O-H stretch (Carboxylic acid dimer) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Methyl) |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1620 - 1580 | Medium to Strong | C=N stretch (Benzoxazole) & C=C stretch (Aromatic) |
| 1450 - 1400 | Medium | C-H bend (Methyl) |
| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid) |
| 950 - 910 | Medium, broad | O-H bend (out-of-plane) (Carboxylic acid dimer) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be dictated by the stability of the resulting ions, with common losses from the carboxylic acid group and cleavage of the benzoxazole ring.
Table 4: Predicted Mass Spectral Fragmentation Data for this compound
| m/z | Ion | Predicted Fragmentation Pathway |
| 177 | [M]⁺ | Molecular Ion |
| 160 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |
| 133 | [M - CO₂]⁺ | Decarboxylation of the molecular ion |
| 132 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 104 | [C₇H₄O]⁺ | Cleavage of the benzoxazole ring |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
FT-IR Spectroscopy
Protocol for Solid Sample Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry
Protocol for Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
Ionization and Fragmentation:
-
Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[4]
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis and Detection:
-
Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Separate the ions based on their mass-to-charge (m/z) ratio.
-
Detect the ions to generate the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions and infer the structure of the molecule.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted mass spectral fragmentation pathway.
Caption: Workflow for Spectroscopic Analysis.
Caption: Predicted Mass Spectral Fragmentation.
References
An In-depth Technical Guide to 2-Methylbenzo[d]oxazole-6-carboxylic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methylbenzo[d]oxazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and its role as a key building block in the development of therapeutic agents. Notably, it explores its function as a histamine H4 receptor antagonist, a scaffold for orexin receptor antagonists, and a precursor to enhancers of HIV-1 protease inhibitors. The guide includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development.
Introduction
2-Methylbenzo[d]oxazole-6-carboxylic acid is a member of the benzoxazole family, a class of heterocyclic compounds known for their wide range of pharmacological activities.[1] Its rigid bicyclic structure and the presence of a modifiable carboxylic acid group make it an attractive scaffold for the design of novel therapeutic agents. This compound has gained prominence due to its role as a potent and selective antagonist of the histamine H4 receptor, which is implicated in inflammatory and immune responses.[2] Furthermore, it serves as a crucial intermediate in the synthesis of orexin receptor antagonists for the treatment of obesity and sleep disorders, as well as novel enhancers for HIV-1 protease inhibitors.[3]
Discovery and History
While the specific first synthesis of 2-methylbenzo[d]oxazole-6-carboxylic acid is not detailed in readily available literature, the development of synthetic routes to the benzoxazole core dates back over a century. The traditional and most common method for synthesizing the benzoxazole ring is through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1] Given this, it is highly probable that the initial synthesis of 2-methylbenzo[d]oxazole-6-carboxylic acid was achieved through the cyclization of 4-amino-3-hydroxybenzoic acid with an acetylating agent like acetic anhydride or acetyl chloride.
Physicochemical Properties
The key physicochemical properties of 2-methylbenzo[d]oxazole-6-carboxylic acid are summarized in the table below. This data is essential for its handling, formulation, and in silico modeling.
| Property | Value | References |
| Molecular Formula | C₉H₇NO₃ | [2][4] |
| Molecular Weight | 177.16 g/mol | [2][4] |
| CAS Number | 13452-14-7 | [2] |
| Appearance | Pale Beige Solid | [3] |
| Melting Point | >230 °C (decomposes) | [3] |
| Boiling Point (Predicted) | 353.5 ± 15.0 °C | [3] |
| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.68 ± 0.30 | [3] |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [3] |
| InChI | 1S/C9H7NO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) | [4] |
| InChI Key | GFYDDTFAVDJJAI-UHFFFAOYSA-N | [4] |
| SMILES | Cc1nc2ccc(C(=O)O)cc2o1 | [4] |
Synthesis and Experimental Protocols
There are several established methods for the synthesis of 2-substituted benzoxazoles, which can be adapted for the preparation of 2-methylbenzo[d]oxazole-6-carboxylic acid. The most direct route involves the cyclization of 4-amino-3-hydroxybenzoic acid.
Synthesis from 4-Amino-3-hydroxybenzoic Acid
This is a plausible and direct synthetic route, involving the reaction of 4-amino-3-hydroxybenzoic acid with an acetylating agent.
Reaction Scheme:
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-hydroxybenzoic acid (1 equivalent) in an excess of acetic anhydride (5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water to hydrolyze the excess acetic anhydride.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-methylbenzo[d]oxazole-6-carboxylic acid.
Synthesis from Methyl 2-methylbenzo[d]oxazole-6-carboxylate
This method involves the hydrolysis of the corresponding methyl ester.[3]
Reaction Scheme:
Experimental Protocol: [3]
-
Reactant Preparation: To a solution of methyl 2-methylbenzo[d]oxazole-6-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), add lithium hydroxide monohydrate (2 equivalents).[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2 hours.[3]
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.[3]
-
Acidification and Extraction: Acidify the remaining aqueous phase to a pH of approximately 3 with acetic acid. Extract the product several times with dichloromethane.[3]
-
Isolation and Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the solid product.[3] A yield of 90% has been reported for this procedure.[3]
Biological Activity and Applications
2-Methylbenzo[d]oxazole-6-carboxylic acid is a versatile molecule with significant biological activities and applications in drug discovery.
Histamine H4 Receptor Antagonism
The compound is a potent and selective antagonist of the histamine H4 receptor (H4R).[2] The H4R is primarily expressed on cells of the immune system, and its activation is involved in chemotaxis and cytokine release, making it a key target for inflammatory and allergic disorders.[5] Antagonists of the H4R, such as 2-methylbenzo[d]oxazole-6-carboxylic acid, have therapeutic potential for conditions like atopic dermatitis, asthma, and pruritus.[5]
Histamine H4 Receptor Signaling Pathway
Caption: Histamine H4 Receptor Signaling Pathway.
Scaffold for Orexin Receptor Antagonists
2-Methylbenzo[d]oxazole-6-carboxylic acid is a valuable starting material for the synthesis of orexin 1 receptor (OX1R) antagonists.[3] Orexins are neuropeptides that regulate wakefulness, appetite, and reward pathways. Antagonism of the OX1R is a therapeutic strategy for treating obesity and addiction.[3]
Orexin Receptor Signaling Pathway
References
- 1. 2-Methylbenzo[d]oxazole-6-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Methyl-1,3-benzoxazole-6-carboxylic acid | 13452-14-7 [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-6-carboxylic acid: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and key applications of 2-Methyl-1,3-benzoxazole-6-carboxylic acid. The content herein is intended to support laboratory research and drug development activities by providing essential safety data, experimental insights, and an overview of its utility in significant therapeutic areas.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol .[1] It is typically encountered as a solid at room temperature.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | >230°C (decomposes) | [2] |
| Boiling Point (Predicted) | 353.5±15.0 °C | [2] |
| Density (Predicted) | 1.380±0.06 g/cm³ | [2] |
| Storage Temperature | Room temperature, sealed in a dry place. | [1] |
| CAS Number | 13452-14-7 | [1] |
Safety and Handling Precautions
It is imperative to handle this compound with appropriate caution in a laboratory setting. The following tables summarize the GHS hazard classifications and recommended precautionary measures.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed[3] | |
| Skin irritation | H315: Causes skin irritation[3] | |
| Serious eye irritation | H319: Causes serious eye irritation[3] | |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[3] |
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[4] | |
| P330 | Rinse mouth.[4] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[5]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[6] Store at room temperature.[1]
Experimental Protocols
This compound serves as a key intermediate in the synthesis of more complex molecules for drug discovery. A representative experimental protocol for its synthesis is provided below.
Synthesis of this compound
This protocol describes the synthesis from methyl 2-methylbenzo[d]oxazole-6-carboxylate.[7]
Materials:
-
Methyl 2-methyl-1,3-benzoxazole-6-carboxylate
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Acetic acid (for acidification)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve methyl 2-methyl-1,3-benzoxazole-6-carboxylate in a mixture of THF and water.
-
Add lithium hydroxide monohydrate to the solution.
-
Stir the reaction mixture vigorously at room temperature for approximately 2 hours.
-
Remove the THF from the reaction mixture using a rotary evaporator under reduced pressure.
-
Acidify the remaining aqueous phase to a pH of approximately 3 using acetic acid.
-
Extract the acidified aqueous phase multiple times with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate to yield the solid product, this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of pharmacologically active molecules, notably as orexin receptor antagonists and enhancers of HIV-1 protease inhibitors.[7]
Orexin Receptor Antagonists
The orexin system is a key regulator of wakefulness, and its antagonists are investigated for the treatment of insomnia.[8] this compound can be used as a precursor in the synthesis of these antagonists. The antagonists work by blocking the binding of orexin neuropeptides (Orexin-A and Orexin-B) to their G-protein coupled receptors (OX1R and OX2R), thereby inhibiting the downstream signaling that promotes wakefulness.[9][10]
The binding of orexins to their receptors typically leads to the activation of Gq proteins, which in turn activate Phospholipase C (PLC).[11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[13] This signaling cascade ultimately results in neuronal excitation and the promotion of wakefulness.[12] Orexin receptor antagonists prevent this cascade from being initiated.
Caption: Orexin signaling pathway and the mechanism of its antagonism.
Enhancement of HIV-1 Protease Inhibitors
HIV-1 protease is a critical enzyme for the replication of the HIV virus.[14] Protease inhibitors are a class of antiretroviral drugs that block the activity of this enzyme.[14] However, the efficacy of some protease inhibitors can be limited by their rapid metabolism in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[15]
Compounds derived from this compound have been investigated as "pharmacokinetic enhancers" or "boosters".[7] These enhancers are potent inhibitors of CYP3A4.[15] By co-administering a CYP3A4 inhibitor with an HIV protease inhibitor, the metabolic breakdown of the protease inhibitor is slowed down. This leads to higher and more sustained plasma concentrations of the antiviral drug, thereby increasing its therapeutic efficacy and potentially reducing the required dosage and frequency.[16]
Caption: Enhancement of HIV-1 Protease Inhibitor efficacy via CYP3A4 inhibition.
References
- 1. chemscene.com [chemscene.com]
- 2. 13452-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemical-label.com [chemical-label.com]
- 4. echemi.com [echemi.com]
- 5. uprm.edu [uprm.edu]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 13452-14-7 [chemicalbook.com]
- 8. Daridorexant: can it fix your insomnia? - Sleepstation [sleepstation.org.uk]
- 9. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. How Do Orexin Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 11. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 12. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. Pharmacokinetic enhancers for HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic enhancement of protease inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Evaluation of Orexin 1 Receptor Antagonists Utilizing 2-Methyl-1,3-benzoxazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of orexin 1 receptor (OX1R) antagonists, starting from 2-Methyl-1,3-benzoxazole-6-carboxylic acid. The protocols detailed below are based on established chemical methodologies and pharmacological assays, focusing on the synthesis of the selective OX1R antagonist SB-334867 as a prime example.
Introduction
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of various physiological processes, including sleep-wake cycles, reward, and motivation.[1] Selective antagonism of the OX1R is a promising therapeutic strategy for treating disorders such as anxiety, panic, and substance use disorders.[2][3] This document outlines the chemical synthesis of an OX1R antagonist derived from this compound and the subsequent experimental protocols for its pharmacological characterization.
Synthesis of 1-(2-methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea (SB-334867)
The synthesis of the selective OX1R antagonist SB-334867 can be achieved through a multi-step process starting from this compound. The key steps involve the conversion of the carboxylic acid to an amine intermediate, followed by the synthesis of the 1,5-naphthyridine core, and a final coupling reaction to form the urea linkage.
Logical Workflow for the Synthesis of SB-334867
Caption: Synthetic workflow for SB-334867.
Experimental Protocols
Part 1: Synthesis of 6-Amino-2-methyl-1,3-benzoxazole
This protocol describes the conversion of this compound to 6-Amino-2-methyl-1,3-benzoxazole via a Curtius rearrangement.[4][5]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Sodium azide (NaN₃)
-
Diphenylphosphoryl azide (DPPA) can be used for a one-pot procedure[6]
-
Anhydrous toluene or dioxane
-
Tert-butanol
-
Hydrochloric acid (HCl)
Procedure:
-
Acyl Azide Formation:
-
Convert this compound to its corresponding acyl chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., acetone or THF) and cool to 0°C.
-
Add a solution of sodium azide in water dropwise with vigorous stirring. Maintain the temperature at 0°C for 2-3 hours.
-
Extract the resulting acyl azide with an organic solvent (e.g., toluene) and dry the organic layer over anhydrous sodium sulfate.
-
-
Curtius Rearrangement:
-
Carefully heat the solution of the acyl azide in an inert solvent like toluene. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas.[7] The reaction is typically carried out at 80-100°C until the gas evolution ceases.
-
-
Hydrolysis to the Amine:
-
To the cooled solution of the isocyanate, add an aqueous acid solution (e.g., HCl).
-
Heat the mixture to reflux to hydrolyze the intermediate carbamic acid.
-
After cooling, neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the 6-Amino-2-methyl-1,3-benzoxazole.
-
Filter, wash with water, and dry the product. Recrystallize from a suitable solvent if necessary.
-
Part 2: Synthesis of 4-Amino-1,5-naphthyridine
This protocol is based on the Gould-Jacobs reaction to form the naphthyridine core.[8]
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A or diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Synthesis of 1,5-Naphthyridin-4-ol:
-
Heat a mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate at 100-120°C.
-
Add the resulting intermediate to a high-boiling point solvent (e.g., Dowtherm A) preheated to 240-250°C to effect cyclization.
-
Cool the reaction mixture and isolate the precipitated 1,5-Naphthyridin-4-ol by filtration.
-
-
Synthesis of 4-Chloro-1,5-naphthyridine:
-
Reflux 1,5-Naphthyridin-4-ol in an excess of phosphorus oxychloride.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Quench the residue with ice and neutralize with a base to precipitate 4-Chloro-1,5-naphthyridine.
-
-
Synthesis of 4-Amino-1,5-naphthyridine:
-
Heat 4-Chloro-1,5-naphthyridine with concentrated ammonium hydroxide in a sealed tube at 140-150°C.[9]
-
After cooling, isolate the product, 4-Amino-1,5-naphthyridine, by filtration.
-
Part 3: Synthesis of SB-334867 (Urea Formation)
Materials:
-
6-Amino-2-methyl-1,3-benzoxazole
-
4-Amino-1,5-naphthyridine
-
Triphosgene or a similar phosgene equivalent
-
Triethylamine or other suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane, THF)
Procedure:
-
There are several methods for urea formation. A common approach involves the reaction of an amine with an isocyanate. Alternatively, a two-step, one-pot procedure using a phosgene equivalent is often employed.
-
In-situ formation of an isocyanate or chloroformate: React 4-Amino-1,5-naphthyridine with triphosgene in the presence of a base like triethylamine in an anhydrous solvent at low temperature (e.g., 0°C).
-
Coupling: Add 6-Amino-2-methyl-1,3-benzoxazole to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with water and brine. Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain SB-334867.
Pharmacological Evaluation Protocols
In Vitro Assay: Calcium Mobilization
This assay measures the ability of a compound to antagonize the increase in intracellular calcium ([Ca²⁺]i) induced by orexin-A in cells expressing the human OX1 receptor.[10][11]
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human OX1 receptor.
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.[12]
-
Orexin-A peptide.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound (e.g., SB-334867).
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the OX1R-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.
-
Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence, then add a fixed concentration of orexin-A (typically EC₈₀) and continue to record the fluorescence intensity over time.
-
Data Analysis: The antagonist activity is determined by the reduction in the orexin-A-induced fluorescence signal. Calculate IC₅₀ values from the concentration-response curves.
In Vivo Model: Elevated Plus Maze (EPM) for Anxiety
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.[13]
Materials:
-
Elevated Plus Maze apparatus.
-
Male Wistar or Sprague-Dawley rats.
-
Test compound (e.g., SB-334867) formulated in a suitable vehicle.
-
Vehicle control.
-
Video tracking software.
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specific time before the test (e.g., 30-60 minutes).
-
Testing: Place the animal in the center of the EPM, facing one of the open arms.
-
Recording: Record the animal's behavior for a 5-minute session using a video camera.
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Anxiolytic activity is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle-treated group, without significant changes in total locomotor activity.
Data Presentation
Table 1: In Vitro Activity of SB-334867
| Parameter | Receptor | Value | Reference |
| pKB (vs Orexin-A) | Human OX1R | 7.27 ± 0.04 | [10] |
| pKB (vs Orexin-B) | Human OX1R | 7.23 ± 0.03 | [10] |
| Inhibition at 10 µM (vs Orexin-A) | Human OX2R | 32.7 ± 1.9% | [10] |
| Selectivity (OX2R/OX1R) | ~50-fold | [1] |
Table 2: Pharmacokinetic Properties of SB-334867
| Parameter | Value | Route of Administration | Species | Reference |
| Half-life (t₁/₂) | 0.4 hours | Intraperitoneal (i.p.) | Rat | [1] |
| Bioavailability | 10% | Not specified | Rat | [1] |
| CNS Penetration | Good | Intravenous (i.v.) | Rat | [1] |
Orexin 1 Receptor Signaling Pathway
Orexin 1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 protein. Activation of OX1R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Caption: Orexin 1 Receptor (OX1R) signaling pathway.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. SB-334867-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orexin-A Induces Anxiety-like Behavior through Interactions with Glutamatergic Receptors in the Bed Nucleus of the Stria Terminalis of Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Methyl-1,3-benzoxazole-6-carboxylic Acid in the Development of HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct incorporation of 2-Methyl-1,3-benzoxazole-6-carboxylic acid into the core structure of HIV-1 protease inhibitors is not extensively documented in publicly available literature, the benzoxazole scaffold is a privileged structure in medicinal chemistry and has garnered significant interest in the development of anti-HIV agents. Benzoxazole derivatives have been investigated for a range of biological activities, including as potential anti-HIV-1 agents.
Notably, derivatives of benzo[d]oxazole-6-carboxylic acid have been successfully designed and synthesized as pharmacokinetic enhancers of existing HIV protease inhibitors by inhibiting cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for their metabolism. This application highlights the potential of the benzoxazole-6-carboxylic acid moiety to improve the therapeutic profile of antiretroviral drugs.
These application notes and protocols will explore the rationale for using this scaffold, provide hypothetical and documented applications in HIV-1 protease inhibitor research, and detail relevant experimental procedures.
Application Notes
Rationale for Utilizing the Benzoxazole Scaffold in Drug Design
The benzoxazole ring system offers several advantageous properties for drug design:
-
Structural Rigidity: The fused ring system provides a rigid scaffold, which can help in optimizing the binding orientation of a molecule within the active site of a target protein, such as HIV-1 protease. This can lead to improved potency and selectivity.
-
Hydrogen Bonding Capacity: The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, facilitating interactions with amino acid residues in the enzyme's active site.
-
Bioisosterism: The benzoxazole moiety can be considered a bioisostere of other aromatic or heterocyclic systems, or even a masked carboxylic acid, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.
-
Metabolic Stability: The benzoxazole core is generally stable to metabolic degradation, which can contribute to a longer in vivo half-life of a drug candidate.
Potential Application as a P-site Ligand in HIV-1 Protease Inhibitors
The active site of HIV-1 protease is comprised of a series of pockets (S3, S2, S1, S1', S2', S3') that accommodate the amino acid side chains of the substrate. The design of protease inhibitors often involves creating molecules with moieties (P3, P2, P1, P1', P2', P3') that fit into these pockets. The this compound moiety could potentially be incorporated as a P1 or P2 ligand. The carboxylic acid could be coupled to the backbone of a non-peptidic inhibitor, with the benzoxazole ring system occupying one of the S pockets.
Application Notes and Protocols for the Synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the well-established reaction of 2-aminophenols with carboxylic acids, utilizing polyphosphoric acid as a condensing agent.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that are prevalent in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of this compound is a crucial step in the preparation of more complex molecules for drug discovery and development. The protocol herein describes a robust and efficient method for its synthesis.
The primary synthetic route involves the condensation of 4-amino-3-hydroxybenzoic acid with acetic acid, facilitated by polyphosphoric acid (PPA), which serves as both a catalyst and a solvent at elevated temperatures. This reaction proceeds via an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.
Experimental Protocol
Materials and Reagents:
-
4-Amino-3-hydroxybenzoic acid
-
Glacial Acetic Acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
10% Sodium bicarbonate solution
-
Ethanol
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask (100 mL)
-
Heating mantle with magnetic stirrer
-
Condenser
-
Beaker (500 mL)
-
Buchner funnel and vacuum flask
-
pH paper or pH meter
-
Recrystallization apparatus
-
Vacuum oven
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-amino-3-hydroxybenzoic acid (1.53 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 20-30 g) to the flask. The PPA will act as both the solvent and the cyclizing agent.
-
Heating and Reaction: Equip the flask with a magnetic stirrer and a condenser. Heat the mixture to 140-160°C using a heating mantle. Stir the reaction mixture vigorously at this temperature for 3-5 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to approximately 80-100°C. Carefully and slowly pour the warm reaction mixture into a beaker containing approximately 200 mL of ice-cold water with constant stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Filtration: Neutralize the resulting acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7. The precipitated solid is then collected by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water to remove any remaining salts and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure this compound.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Amino-3-hydroxybenzoic acid | 1.53 g (10 mmol) | Stoichiometric Calculation |
| Glacial Acetic Acid | 0.60 g (10 mmol) | Stoichiometric Calculation |
| Reaction Conditions | ||
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | [1][2] |
| Temperature | 140-160°C | [3] |
| Reaction Time | 3-5 hours | General procedure for similar syntheses[1] |
| Product Information | ||
| Product Name | This compound | - |
| Molecular Formula | C₉H₇NO₃ | - |
| Molecular Weight | 177.16 g/mol | - |
| Expected Yield | 70-80% | Based on similar reported syntheses |
| Appearance | Off-white to pale yellow solid | General observation for benzoxazoles |
| Expected Melting Point | >250°C | Varies; typically high for this class |
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application of 2-Methyl-1,3-benzoxazole-6-carboxylic Acid in Medicinal Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-1,3-benzoxazole-6-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its rigid bicyclic structure and opportunities for functionalization at the carboxylic acid and methyl group positions make it a valuable scaffold for the design and synthesis of novel therapeutic agents. This document provides an overview of its application in the development of Orexin 1 Receptor (OX1R) antagonists and HIV-1 protease inhibitor enhancers, complete with experimental protocols and pathway diagrams.
I. Application as a Scaffold for Orexin 1 Receptor (OX1R) Antagonists
The orexin system is implicated in regulating sleep-wake cycles, feeding behavior, and addiction. Antagonists of the Orexin 1 Receptor (OX1R) are being investigated for the treatment of obesity, anxiety, and substance use disorders. This compound serves as a key component in the synthesis of potent and selective OX1R antagonists.
A prominent example is the selective OX1R antagonist, SB-334867 (1-(2-methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea).[1][2]
Quantitative Data
The inhibitory activity of SB-334867 on the Orexin 1 Receptor is summarized in the table below. The data was obtained using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 receptor.[1][3]
| Compound | Target | Assay | Agonist | pKB |
| SB-334867 | Human OX1R | [Ca2+]i mobilization | Orexin-A (10 nM) | 7.27 ± 0.04 |
| SB-334867 | Human OX1R | [Ca2+]i mobilization | Orexin-B (100 nM) | 7.23 ± 0.03 |
Experimental Protocol: Calcium Mobilization Assay for OX1R Antagonism
This protocol describes the methodology to assess the antagonist activity of compounds at the human Orexin 1 Receptor.[1][3][4]
1. Cell Culture and Preparation:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 receptor in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and a selection antibiotic.
- Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.
2. Fluorescent Dye Loading:
- Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) in the assay buffer for 1 hour at 37°C.
- Wash the cells to remove excess dye.
3. Compound and Agonist Addition:
- Prepare serial dilutions of the test antagonist (e.g., SB-334867) in the assay buffer.
- Add the antagonist solutions to the wells and incubate for a specified period (e.g., 15 minutes).
- Prepare a solution of the orexin agonist (Orexin-A or Orexin-B) at a concentration that elicits a submaximal response (e.g., EC80).
- Add the agonist solution to the wells.
4. Data Acquisition and Analysis:
- Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR).
- The antagonist activity is observed as a reduction in the agonist-induced increase in intracellular calcium ([Ca2+]i).
- Calculate the pKB values from the concentration-response curves using the Schild equation.
Signaling Pathway: Orexin 1 Receptor (Gq-coupled)
Orexin A and B bind to the Gq-protein coupled Orexin 1 Receptor, initiating a signaling cascade that leads to an increase in intracellular calcium.
II. Application as a Building Block for HIV-1 Protease Inhibitor Enhancers
Pharmacokinetic enhancers, or "boosters," are co-administered with antiretroviral drugs to increase their systemic exposure. This is often achieved by inhibiting cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolism of many HIV-1 protease inhibitors. Amide derivatives of this compound have been identified as potent CYP3A4 inhibitors.[5]
Quantitative Data
While specific IC50 values for N-isobutyl-2-methyl-1,3-benzoxazole-6-carboxamide are not publicly available, the class of benzoxazole amides has demonstrated potent inhibition of CYP3A4. The lead candidate from a study on structurally similar benzoxazole amides, C1, showed excellent boosting properties.[5] For context, known CYP3A4 inhibitors exhibit the following activities:
| Compound | Target | Assay Substrate | IC50 (nM) |
| Ketoconazole | Human CYP3A4 | Midazolam | 9 |
| SR-9186 | Human CYP3A4 | Midazolam | 9 |
| Ritonavir | Human CYP3A4 | Testosterone | ~200 |
Note: Data for Ketoconazole and SR-9186 from[3]; Ritonavir data from[6]. This table is for comparative purposes.
Experimental Protocol: Synthesis of N-Isobutyl-2-methyl-1,3-benzoxazole-6-carboxamide
This protocol describes a general method for the amide coupling of this compound with isobutylamine.
1. Materials and Reagents:
- This compound
- Isobutylamine
- Coupling agent (e.g., EDC, HATU)
- Base (e.g., DIPEA, triethylamine)
- Anhydrous solvent (e.g., DMF, DCM)
2. Reaction Procedure:
- Dissolve this compound (1 equivalent) in the anhydrous solvent.
- Add the coupling agent (e.g., 1.1 equivalents of EDC) and the base (e.g., 2 equivalents of DIPEA).
- Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
- Add isobutylamine (1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
3. Work-up and Purification:
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired N-isobutyl-2-methyl-1,3-benzoxazole-6-carboxamide.
Signaling Pathway: HIV-1 Life Cycle and the Role of Protease
HIV-1 protease is a critical enzyme in the viral life cycle. It cleaves newly synthesized polyproteins into functional viral proteins required for the maturation of infectious virions. Protease inhibitors block this step, resulting in the production of immature, non-infectious viral particles.
Conclusion
This compound is a valuable starting material in medicinal chemistry for the development of compounds targeting diverse biological pathways. Its utility in creating selective Orexin 1 Receptor antagonists and potent HIV-1 protease inhibitor enhancers highlights its importance in the generation of novel drug candidates. The provided protocols and pathway diagrams serve as a foundational resource for researchers in this field.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB-334867-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Novel Benzoxazole Amides from 2-Methyl-1,3-benzoxazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of a novel series of benzoxazole amides derived from 2-Methyl-1,3-benzoxazole-6-carboxylic acid. The protocols outlined below offer detailed, step-by-step methodologies for the preparation and assessment of these compounds, which are of significant interest due to the diverse pharmacological activities associated with the benzoxazole scaffold, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
Data Presentation: In Vitro Cytotoxicity of Novel Benzoxazole Amides
The following table summarizes the in vitro cytotoxic activity of a synthesized series of novel benzoxazole amides against the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of treatment. Doxorubicin was used as a positive control.
| Compound ID | Amine Moiety | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (µM) vs. MCF-7 |
| BZA-01 | Aniline | C16H13N3O2 | 279.29 | 15.2 ± 1.8 |
| BZA-02 | 4-Fluoroaniline | C16H12FN3O2 | 297.28 | 8.5 ± 0.9 |
| BZA-03 | 4-Chloroaniline | C16H12ClN3O2 | 313.74 | 5.1 ± 0.6 |
| BZA-04 | 4-Methoxyaniline | C17H15N3O3 | 309.32 | 22.7 ± 2.5 |
| BZA-05 | Benzylamine | C16H14N2O2 | 266.29 | 35.4 ± 3.1 |
| Doxorubicin | - | C27H29NO11 | 543.52 | 0.8 ± 0.1 |
Experimental Protocols
General Protocol for the Synthesis of Novel Benzoxazole Amides (BZA-01 to BZA-05)
This protocol describes a general method for the amide coupling of this compound with various primary amines using a carbodiimide coupling agent.[5]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-fluoroaniline, etc.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the respective primary amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired benzoxazole amide.
-
Characterize the purified compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][7]
Protocol for In Vitro Cytotoxicity (MTT) Assay
This protocol details the procedure for evaluating the cytotoxic effects of the synthesized benzoxazole amides on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized benzoxazole amides (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of the test compounds (BZA-01 to BZA-05) and the positive control (Doxorubicin) in complete DMEM. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
Caption: Workflow for the synthesis and evaluation of novel benzoxazole amides.
Caption: Postulated apoptotic signaling pathway induced by benzoxazole amides.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. jbarbiomed.com [jbarbiomed.com]
- 7. researchgate.net [researchgate.net]
- 8. op.niscpr.res.in [op.niscpr.res.in]
Application Notes and Protocols: In Vitro Efficacy Testing of 2-Methyl-1,3-benzoxazole-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-1,3-benzoxazole-6-carboxylic acid belongs to the benzoxazole class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] These application notes provide a comprehensive overview of standard in vitro assays to evaluate the potential therapeutic efficacy of this compound. The following protocols are designed to be adaptable for screening and mechanistic studies in various research settings.
Cell Viability and Cytotoxicity Assays
Cell viability and cytotoxicity assays are fundamental in determining the effect of a compound on cell proliferation and health.[3][4][5] These assays can help establish a dose-response relationship and identify the concentration range for further experiments.
Data Presentation: Cell Viability (MTT Assay)
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.07 | 94.4 |
| 5 | 1.05 | 0.06 | 84.0 |
| 10 | 0.85 | 0.05 | 68.0 |
| 25 | 0.52 | 0.04 | 41.6 |
| 50 | 0.23 | 0.03 | 18.4 |
| 100 | 0.11 | 0.02 | 8.8 |
Experimental Protocol: MTT Cell Viability Assay
Objective: To assess the effect of this compound on the metabolic activity of cells as an indicator of cell viability.[5]
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmatest.com [pharmatest.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 2-Methyl-1,3-benzoxazole-6-carboxylic acid as a Chemical Probe Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1,3-benzoxazole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. While direct data on its use as a chemical probe is limited, its core structure is integral to the development of potent and selective modulators of key biological targets. This document provides detailed application notes and protocols for the use of molecules derived from this scaffold, focusing on its application in the development of selective orexin-1 (OX1) receptor antagonists and novel HIV-1 protease inhibitor enhancers. The protocols provided are based on established methodologies for derivatives of this compound.
Introduction
The benzoxazole moiety is a privileged scaffold in drug discovery, known for its ability to participate in various biological interactions. This compound serves as a key synthetic intermediate for the construction of more complex molecules with tailored pharmacological profiles. Its utility has been demonstrated in the synthesis of compounds targeting G-protein coupled receptors and viral enzymes.
Application as a Scaffold for Orexin-1 (OX1) Receptor Antagonists
The 2-methyl-1,3-benzoxazole core is a key structural feature of SB-334867, the first selective non-peptide antagonist of the orexin-1 (OX1) receptor.[1][2] Orexin signaling is implicated in the regulation of sleep, appetite, and reward pathways, making OX1 antagonists valuable tools for studying these processes and potential therapeutics for conditions like anxiety and substance use disorders.
Logical Relationship: From Scaffold to Bioactive Molecule
Caption: Synthetic utility of the benzoxazole scaffold.
Quantitative Data: Biological Activity of SB-334867
The following table summarizes the antagonist potency of SB-334867 at human orexin receptors expressed in Chinese hamster ovary (CHO) cells.
| Compound | Target | Assay Type | Agonist | pKB | Reference |
| SB-334867-A | Human OX1 Receptor | Calcium Mobilization | Orexin-A (10 nM) | 7.27 ± 0.04 | [3] |
| SB-334867-A | Human OX1 Receptor | Calcium Mobilization | Orexin-B (100 nM) | 7.23 ± 0.03 | [3] |
Note: SB-334867-A at a concentration of 10 µM inhibited orexin-A-induced calcium responses in CHO-OX2 cells by 32.7 ± 1.9%, demonstrating its selectivity for the OX1 receptor.[3]
Experimental Protocol: Orexin Receptor Antagonist Assay (Calcium Mobilization)
This protocol is adapted from the methodology used for the characterization of SB-334867.[3]
Objective: To determine the potency of a test compound, derived from the this compound scaffold, as an antagonist of the human OX1 receptor.
Materials:
-
CHO cells stably expressing the human orexin-1 (CHO-OX1) receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-3 AM calcium indicator dye.
-
Pluronic F-127.
-
Orexin-A peptide (agonist).
-
Test compound (e.g., SB-334867).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture: Maintain CHO-OX1 cells in appropriate culture medium and conditions. Seed the cells into 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-3 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted test compound to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Intracellular Calcium:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Use the automated injector to add a solution of Orexin-A to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Record the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50.
-
Calculate the pKB using the Cheng-Prusoff equation.
-
Experimental Workflow: Orexin Receptor Antagonist Screening
Caption: Workflow for OX1 antagonist screening.
Application as a Scaffold for HIV-1 Protease Inhibitor Enhancers
Derivatives of this compound have been investigated as inhibitors of Cytochrome P450 3A4 (CYP3A4). Inhibition of this enzyme can "boost" the pharmacokinetic profile of co-administered HIV-1 protease inhibitors, a strategy successfully employed in antiretroviral therapy.
Quantitative Data: CYP3A4 Inhibition by a Benzoxazole Amide Derivative
A lead candidate, C1 , derived from a benzoxazole amide scaffold, demonstrated potent inhibition of CYP3A4.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| C1 | Human CYP3A4 | Fluorogenic Substrate Assay | 28 | [4] |
Compound C1: thiazol-5-ylmethyl (2S,3R)-4-(2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamido)-3-hydroxy-1-phenylbutan-2-ylcarbamate[4]
Experimental Protocol: CYP3A4 Inhibition Assay (Fluorogenic)
This protocol is based on the general methodology for assessing CYP3A4 inhibition.[4]
Objective: To determine the IC50 of a test compound, derived from the this compound scaffold, for the inhibition of human CYP3A4.
Materials:
-
Recombinant human CYP3A4 enzyme.
-
CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC).
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer (pH 7.4).
-
Test compound.
-
Ketoconazole (positive control inhibitor).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the test compound at various concentrations.
-
Add the recombinant human CYP3A4 enzyme and pre-incubate for 10 minutes at 37°C.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate (BFC) to all wells.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time as the substrate is metabolized to a fluorescent product.
-
-
Data Analysis:
-
Determine the rate of reaction for each concentration of the test compound.
-
Calculate the percent inhibition relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathway: Mechanism of HIV-1 Protease Inhibitor Enhancement
Caption: CYP3A4 inhibition enhances protease inhibitor levels.
Conclusion
This compound is a versatile starting material for the synthesis of biologically active compounds. Its utility as a scaffold for generating selective OX1 receptor antagonists and CYP3A4 inhibitors highlights its importance in drug discovery. The protocols and data presented herein provide a framework for researchers to utilize this scaffold in the development of novel chemical probes and potential therapeutic agents. Researchers should be aware that compounds containing the 2-methylbenzoxazole moiety, such as SB-334867, may exhibit hydrolytic instability, and care should be taken in their handling and formulation for in vitro and in vivo studies.[5]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. SB-334867 - Wikipedia [en.wikipedia.org]
- 3. SB-334867-A: the first selective orexin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolytic instability of the important orexin 1 receptor antagonist SB-334867: possible confounding effects on in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Methyl-1,3-benzoxazole-6-carboxylic acid for Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of 2-Methyl-1,3-benzoxazole-6-carboxylic acid to enhance its potential as an anticancer agent. The benzoxazole scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this core structure have demonstrated a wide range of biological activities, including potent anticancer effects. The strategies outlined below focus on the modification of the carboxylic acid moiety to generate novel amide and ester derivatives, which can lead to improved potency, selectivity, and pharmacokinetic properties.
Introduction
This compound is a versatile starting material for the development of novel therapeutic agents. The carboxylic acid group at the 6-position provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR). By converting the carboxylic acid to various amides and esters, researchers can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can significantly impact the compound's interaction with biological targets, cellular uptake, and overall efficacy. A primary target for many benzoxazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.
Derivatization Strategy
The primary derivatization strategy involves the conversion of the carboxylic acid group of this compound into a series of amide and ester derivatives. This approach is based on the hypothesis that modifying this functional group can enhance the molecule's binding affinity to target proteins, such as the ATP-binding site of VEGFR-2, and improve its pharmacological profile.
Caption: Derivatization of this compound.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of 2-Methyl-1,3-benzoxazole-6-carboxamides
This protocol describes a general method for the synthesis of amide derivatives from this compound using a coupling agent.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add HOBt (1.2 mmol) and DCC (1.1 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired substituted amine (1.1 mmol) and triethylamine (1.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired amide derivative.
Caption: Workflow for amide synthesis.
Protocol 2: Synthesis of Methyl 2-Methyl-1,3-benzoxazole-6-carboxylate
This protocol outlines the esterification of this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 mmol) in methanol (10 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a common method for assessing the anticancer activity of the synthesized derivatives.[1]
Materials:
-
Synthesized benzoxazole derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in DMEM. After 24 hours of cell seeding, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following table presents hypothetical cytotoxicity data for a series of derivatized compounds to illustrate the potential for enhanced activity.
| Compound ID | Derivative Type | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 |
| 1 | Carboxylic Acid | -OH | > 100 | > 100 | > 100 |
| 2a | Amide | -NH-Ph | 15.2 | 22.5 | 18.9 |
| 2b | Amide | -NH-CH₂-Ph | 8.7 | 12.1 | 9.8 |
| 2c | Amide | -NH-(4-Cl-Ph) | 5.4 | 7.9 | 6.2 |
| 3a | Ester | -OCH₃ | 25.6 | 31.4 | 28.3 |
| 3b | Ester | -OCH₂CH₃ | 21.8 | 27.9 | 24.5 |
| Doxorubicin | Positive Control | - | 0.8 | 1.1 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Signaling Pathway
Many benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. A prominent target is the VEGFR-2 signaling pathway, which is crucial for angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.[2][3]
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[2][3] This activation initiates downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately promote cell proliferation, migration, and survival.[2][3] The synthesized this compound derivatives are designed to inhibit the kinase activity of VEGFR-2, thereby blocking these downstream signals and suppressing tumor angiogenesis.
Conclusion
The derivatization of this compound into novel amides and esters represents a promising strategy for the development of potent anticancer agents. The provided protocols offer a foundation for the synthesis and biological evaluation of these compounds. Further optimization of the substituents on the amide and ester moieties can lead to the discovery of drug candidates with improved efficacy and safety profiles. The investigation of their mechanism of action, particularly their effect on signaling pathways like VEGFR-2, will be crucial for their advancement in the drug discovery pipeline.
References
- 1. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. researchgate.net [researchgate.net]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound with a structure that makes it a potential building block in medicinal chemistry and materials science. Accurate quantification of this molecule is essential for pharmacokinetic studies, quality control in manufacturing, and metabolic research. This document provides detailed protocols for two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for bulk analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in biological matrices.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances or pharmaceutical formulations where concentrations are relatively high. The method utilizes reversed-phase chromatography to separate the analyte from potential impurities, followed by UV detection.
Experimental Protocol: HPLC-UV
a) Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound (>99% purity).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid, analytical grade.
b) Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
c) Preparation of Standards and Samples:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Dissolve the sample (e.g., bulk powder) in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
HPLC-UV Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the condensation and cyclization of 4-amino-3-hydroxybenzoic acid with an acetylating agent, such as acetic anhydride or acetyl chloride. This two-step, one-pot synthesis involves the initial formation of an amide intermediate, followed by cyclization to the benzoxazole ring.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields in this synthesis can arise from several factors:
-
Purity of Starting Materials: Impurities in the 4-amino-3-hydroxybenzoic acid can significantly hinder the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient water removal can lead to incomplete reactions or side product formation.
-
Incomplete Cyclization: The intermediate N-(4-carboxy-2-hydroxyphenyl)acetamide may not fully cyclize to the desired benzoxazole.
-
Side Product Formation: Competing side reactions can reduce the yield of the target molecule.
-
Product Precipitation: The product may precipitate out of the reaction mixture, preventing the reaction from going to completion.
-
Inefficient Purification: Product loss during workup and purification steps is a common issue.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. A suitable eluent system would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure the carboxylic acid is protonated and travels up the plate. By spotting the starting material, the reaction mixture, and a co-spot, you can track the consumption of the starting material and the formation of the product.
Q4: What are the expected impurities in the synthesis of this compound?
Potential impurities include:
-
Unreacted 4-amino-3-hydroxybenzoic acid.
-
The intermediate, N-(4-carboxy-2-hydroxyphenyl)acetamide, from incomplete cyclization.
-
Polymeric byproducts, which can form at high temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Purity of 4-amino-3-hydroxybenzoic acid is low. | Ensure the starting material is of high purity. Recrystallize if necessary. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring with TLC. For the cyclization step, temperatures around 140-160°C are often required. | |
| Inefficient water removal. | If the reaction is run in a solvent, use a Dean-Stark apparatus to remove water as it forms. For solvent-free reactions, ensure adequate heating to drive off water. | |
| Presence of Starting Material After Extended Reaction Time | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. If the reaction has stalled, consider a small increase in temperature. |
| Formation of a Major Side Product | Reaction temperature is too high. | High temperatures can lead to decomposition or polymerization. Optimize the temperature by running small-scale trials at different temperatures. |
| Incorrect stoichiometry of reagents. | Ensure the correct molar ratios of reactants are used. An excess of the acetylating agent is common, but a large excess may lead to side reactions. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | Use a different solvent for extraction or perform a crystallization to isolate the product. |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Experimental Protocol: One-Pot Synthesis from 4-Amino-3-hydroxybenzoic Acid
This protocol is a representative procedure based on established methods for benzoxazole synthesis. Optimization may be required for specific laboratory conditions.
Materials:
-
4-Amino-3-hydroxybenzoic acid
-
Acetic anhydride
-
Phosphoric acid (or another suitable acid catalyst)
-
Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-amino-3-hydroxybenzoic acid (1 equivalent) and a catalytic amount of phosphoric acid.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the mixture.
-
Heating and Cyclization: Heat the reaction mixture to 140-160°C. The mixture will become a melt. Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Add water to the solidified mass and stir until the solid breaks up.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent, such as ethanol/water, to obtain the pure this compound.
-
Data Presentation
Table 1: Comparison of General Benzoxazole Synthesis Methods (Illustrative)
| Method | Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Advantages | Disadvantages |
| From o-Aminophenol and Carboxylic Acid | o-Aminophenol, Carboxylic Acid, Acid Catalyst | 60-85 | 4-12 | 150-200 | Readily available starting materials. | High temperatures, potential for side reactions. |
| From o-Aminophenol and Aldehyde | o-Aminophenol, Aldehyde, Oxidant | 70-95 | 2-8 | 80-120 | Milder conditions, often higher yields. | Requires an oxidizing agent. |
| From o-Aminophenol and Acid Chloride | o-Aminophenol, Acid Chloride, Base | 75-90 | 1-4 | 0 - RT | Fast reaction times, high yields. | Acid chlorides can be moisture-sensitive. |
| From o-Haloanilides | o-Haloanilide, Copper Catalyst, Ligand, Base | 65-88 | 12-24 | 100-140 | Good functional group tolerance. | Requires a metal catalyst and ligand.[1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: 2-Methyl-1,3-benzoxazole-6-carboxylic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-1,3-benzoxazole-6-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is partially soluble in the anti-solvent. | - Test a range of anti-solvents to find one that minimizes solubility. - Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to maximize precipitation. - Minimize the volume of the solvent used for dissolution. |
| The compound is too soluble in the chosen solvent. | - Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. Based on available data, consider heated Dimethyl Sulfoxide (DMSO) or Methanol.[1] | |
| Oily Product Instead of Crystals | Presence of impurities that inhibit crystallization. | - Attempt to purify the crude product by column chromatography before recrystallization. - Try a different recrystallization solvent system. |
| Cooling the solution too quickly. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | |
| Colored Impurities in Final Product | Incomplete removal of starting materials or by-products. | - If the impurities are non-polar, consider washing the crude product with a non-polar solvent. - For polar impurities, column chromatography may be effective. A potential starting point for solvent systems could be a gradient of ethyl acetate in hexanes.[2] |
| Degradation of the compound. | - Avoid prolonged exposure to high temperatures or strong acids/bases during purification. | |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | - Screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase for separation. For related benzoxazole compounds, systems like 10% Methanol in Dichloromethane have been used.[3] |
| Column overloading. | - Reduce the amount of crude material loaded onto the column. | |
| Product is a Stubborn Solid/Slurry | The compound may have formed a salt or a highly aggregated solid. | - In some cases, converting the carboxylic acid to a salt (e.g., with methanesulfonic acid) can facilitate purification by forming a well-defined crystalline solid that can be filtered and then neutralized to recover the pure acid.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound has the following properties:
-
Molecular Formula: C₉H₇NO₃
-
Molecular Weight: 177.16 g/mol [1]
-
Appearance: Pale Beige Solid[1]
-
Melting Point: >230°C (with decomposition)[1]
-
Solubility: Slightly soluble in heated DMSO and Methanol.[1]
Q2: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A2: While specific impurities for the synthesis of this exact molecule are not extensively documented in publicly available literature, common impurities in the synthesis of related heterocyclic carboxylic acids can include:
-
Unreacted starting materials.
-
By-products from incomplete cyclization.
-
Products of over-oxidation or other side reactions.
-
Residual solvents from the reaction or initial work-up.
It is essential to use analytical techniques such as HPLC and NMR to identify the impurity profile of your crude product to devise a targeted purification strategy.[4]
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques for compounds of this class are recrystallization and column chromatography.
-
Recrystallization is a cost-effective method for removing impurities if a suitable solvent system can be found.[5]
-
Column chromatography is effective for separating the target compound from impurities with different polarities.[3]
Q4: Can I use acid-base extraction for purification?
A4: Yes, given the presence of the carboxylic acid group, acid-base extraction can be a useful initial purification step. The general procedure would be:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous basic solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid and move it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Filter the solid and wash with water to remove any remaining salts.
Experimental Protocols
General Recrystallization Protocol:
-
Transfer the crude this compound to a flask.
-
Add a minimal amount of a suitable solvent (e.g., heated Methanol or DMSO) to dissolve the solid completely.[1]
-
If colored impurities are present, you may consider adding activated carbon and heating for a short period.
-
Hot-filter the solution to remove any insoluble impurities or activated carbon.
-
Allow the filtrate to cool slowly to room temperature to promote crystal formation.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
General Column Chromatography Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity. A good starting point could be a gradient of ethyl acetate in hexanes, or for more polar compounds, methanol in dichloromethane.[2][3]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision-making diagram for troubleshooting the purification of the target compound.
References
- 1. 13452-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimizing Reaction Conditions for 2-methylbenzo[d]oxazole-6-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-methylbenzo[d]oxazole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 2-methylbenzo[d]oxazole-6-carboxylic acid?
A1: The most prevalent and efficient method for synthesizing 2-methylbenzo[d]oxazole-6-carboxylic acid is the condensation reaction between 4-amino-3-hydroxybenzoic acid and acetic anhydride. This reaction is typically catalyzed by an acid and involves a cyclization step to form the benzoxazole ring.
Q2: What are the critical reaction parameters to control for optimal yield and purity?
A2: Several parameters are crucial for optimizing the synthesis:
-
Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. Careful control is necessary to ensure complete cyclization without promoting degradation.
-
Reaction Time: Sufficient reaction time is required for the reaction to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Purity of Starting Materials: The purity of 4-amino-3-hydroxybenzoic acid and acetic anhydride is critical to prevent the formation of impurities that can be difficult to remove from the final product.
-
Solvent: While the reaction can sometimes be run neat, the choice of a suitable high-boiling point solvent can facilitate heat transfer and improve reaction consistency.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (T TLC). A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting materials, intermediates, and the final product. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the expected spectroscopic characteristics of 2-methylbenzo[d]oxazole-6-carboxylic acid?
A4: The empirical formula for 2-methyl-1,3-benzoxazole-6-carboxylic acid is C₉H₇NO₃, and it has a molecular weight of 177.16 g/mol .[1] Expected spectroscopic data would include:
-
¹H NMR: Signals corresponding to the methyl protons, aromatic protons, and the carboxylic acid proton.
-
¹³C NMR: Resonances for the methyl carbon, aromatic carbons, the carboxylic acid carbonyl carbon, and the carbons of the oxazole ring.
-
IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C=N and C-O-C stretching of the benzoxazole ring.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-methylbenzo[d]oxazole-6-carboxylic acid.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction temperature gradually while monitoring for byproduct formation. - Extend the reaction time. Monitor reaction progress by TLC until the starting material is consumed. - Ensure the catalyst (if used) is active and added in the correct amount. |
| Decomposition of starting material or product. | - Avoid excessively high temperatures. - Ensure an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation. | |
| Impure starting materials. | - Verify the purity of 4-amino-3-hydroxybenzoic acid and acetic anhydride by melting point or spectroscopic methods. - Purify starting materials if necessary. | |
| Presence of Multiple Impurities in the Final Product | Side reactions due to incorrect temperature. | - Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration might be beneficial. |
| Incomplete cyclization. | - Ensure sufficient reaction time and temperature for the cyclization step to complete. | |
| Unreacted starting materials. | - Optimize the stoichiometry of the reactants. A slight excess of acetic anhydride might be necessary. - Improve purification methods, such as column chromatography or recrystallization.[2] | |
| Difficulty in Product Purification | Product is poorly soluble. | - Use a co-solvent during extraction or recrystallization to improve solubility.[2] |
| Product co-elutes with impurities during column chromatography. | - Experiment with different solvent systems for column chromatography to achieve better separation. | |
| Oily product instead of a solid. | - This could be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, repurify by column chromatography. | |
| Broad Melting Point of the Final Product | Presence of impurities. | - This is a strong indicator of an impure product.[2] - Recrystallize the product from a suitable solvent system until a sharp melting point is obtained. - Perform column chromatography for purification. |
Experimental Protocols
Synthesis of 2-methylbenzo[d]oxazole-6-carboxylic acid
This protocol is a general guideline based on established methods for benzoxazole synthesis.[3] Optimization may be required.
Materials:
-
4-amino-3-hydroxybenzoic acid
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-hydroxybenzoic acid (1 equivalent).
-
Reagent Addition: Add polyphosphoric acid (a suitable amount to ensure stirring) and then slowly add acetic anhydride (1.1 equivalents).
-
Reaction: Heat the reaction mixture to 140-150°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Visualizations
Caption: Reaction pathway for the synthesis of 2-methylbenzo[d]oxazole-6-carboxylic acid.
Caption: General experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting common synthesis issues.
References
stability issues and degradation products of 2-Methyl-1,3-benzoxazole-6-carboxylic acid
Technical Support Center: 2-Methyl-1,3-benzoxazole-6-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential . The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around the susceptibility of the benzoxazole ring to hydrolysis, particularly under acidic or basic conditions.[1] The carboxylic acid group can also undergo typical reactions such as esterification or decarboxylation under certain conditions. Additionally, exposure to oxidative stress, high temperatures, and photolytic conditions may lead to degradation.
Q2: What are the likely degradation pathways for this molecule?
A2: The most probable degradation pathway is the hydrolysis of the oxazole ring. This can occur via two primary mechanisms:
-
Acid-catalyzed hydrolysis: Protonation of the nitrogen atom, followed by nucleophilic attack of water on the C2 carbon, leading to ring opening and formation of an N-(4-carboxy-2-hydroxyphenyl)acetamide intermediate.
-
Base-catalyzed hydrolysis: Nucleophilic attack of a hydroxide ion on the C2 carbon, also resulting in ring cleavage to form the same intermediate.
Further degradation of this intermediate could lead to the formation of 4-amino-3-hydroxybenzoic acid and acetic acid.
Q3: How can I establish a stability-indicating analytical method for this compound?
A3: A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), is crucial for separating the parent compound from its potential degradation products.[2] To develop such a method, you should perform forced degradation studies to generate the degradants. The method should then be optimized to achieve adequate resolution between the peak for this compound and all observed degradation product peaks. Validation of the method according to ICH guidelines is essential.[3]
Q4: Are there any known stable storage conditions for this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram during routine analysis. | Degradation of the compound due to solvent conditions, temperature, or light exposure. | 1. Immediately analyze a freshly prepared standard solution to confirm the identity of the main peak. 2. Investigate the pH of your sample and mobile phase. Benzoxazoles can be unstable in aqueous acidic or basic conditions.[1] 3. Protect samples from light and control the temperature of the autosampler. |
| Loss of assay value over time in a formulated product. | Inherent instability of the compound in the formulation matrix. | 1. Conduct a forced degradation study on the formulation to identify the degradation pathway.[3] 2. Evaluate the impact of excipients on the stability of the active pharmaceutical ingredient (API). 3. Adjust the pH of the formulation to a more neutral range if hydrolysis is suspected. |
| Discoloration of the solid compound upon storage. | Possible oxidative degradation or photodecomposition. | 1. Store the solid compound under an inert atmosphere (e.g., nitrogen or argon). 2. Store in an amber vial or otherwise protect from light. 3. Analyze the discolored sample by a validated stability-indicating method to identify any degradation products. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in the specific bioassay buffer and under the incubation conditions (pH, temperature, time). 2. Prepare fresh solutions of the compound immediately before each experiment. |
Forced Degradation Studies: Experimental Protocols and Data
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[5] Below are suggested protocols for investigating the stability of this compound.
Experimental Protocols
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable organic solvent and add an equal volume of 0.1 M NaOH.
-
Maintain the solution at room temperature for 8 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours), neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at various intervals and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a stability chamber at 80°C for 48 hours.
-
Dissolve samples taken at different times and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at appropriate time points.
-
Hypothetical Forced Degradation Data Summary
The following table summarizes potential outcomes from a forced degradation study on this compound.
| Stress Condition | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) | Proposed Major Degradation Product |
| 0.1 M HCl, 60°C, 24h | 15% | 2 | N-(4-carboxy-2-hydroxyphenyl)acetamide |
| 0.1 M NaOH, RT, 8h | 45% | 2 | N-(4-carboxy-2-hydroxyphenyl)acetamide |
| 3% H₂O₂, RT, 24h | 8% | 1 | N-oxide derivative |
| Solid, 80°C, 48h | < 5% | 1 (minor) | Unidentified |
| Photolytic (ICH Q1B) | < 2% | 0 | None |
Visualizations
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Potential Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation pathway.
References
Technical Support Center: Efficient Benzoxazole Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the catalytic synthesis of benzoxazoles.
Troubleshooting Guide
Our troubleshooting guide is designed to help you diagnose and resolve issues you may encounter during your experiments, ensuring a higher success rate and more efficient synthesis.
Problem 1: Low or No Product Yield
Q: My benzoxazole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I address them?
A: Low yields in benzoxazole synthesis can arise from several factors, from the quality of your starting materials to the reaction conditions and catalyst efficiency. Here’s a step-by-step guide to troubleshoot this issue:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the corresponding aldehyde, carboxylic acid, or other coupling partners can significantly hinder the reaction.[1][2]
-
Solution: Assess the purity of your starting materials using techniques like melting point analysis or spectroscopy. If impurities are detected, purify the reagents by recrystallization or distillation before use.[2]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical for successful benzoxazole formation.[1][2]
-
Solution:
-
Solvent: The polarity of the solvent can greatly affect reaction rates.[3] Consider screening a variety of solvents, such as polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) or non-polar solvents (e.g., toluene), to find the optimal one for your specific substrates.[3]
-
Temperature: The reaction may require a specific temperature to overcome the activation energy.[2] Some solvent-free reactions may even need temperatures as high as 130°C.[2] Incrementally increase the temperature while monitoring the reaction progress.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.[1][2]
-
-
-
Inefficient Catalyst or Catalyst Deactivation: The catalyst's choice and activity are paramount for an efficient reaction.[2][4]
-
Solution:
-
Catalyst Selection: A wide range of catalysts can be used, including Brønsted or Lewis acids (e.g., PPA, TfOH), metal catalysts (e.g., copper, palladium-based), nanocatalysts, and ionic liquids.[2][5] The best choice depends on your specific starting materials.[2]
-
Catalyst Activity: Ensure your catalyst is active. Some catalysts are sensitive to air and moisture and may require activation or handling under an inert atmosphere.[1][2] If you are using a recyclable catalyst, it may have lost its activity.[2] Consider adding a fresh portion of the catalyst.
-
Catalyst Loading: The amount of catalyst can be crucial. In some cases, a small increase in catalyst loading can significantly improve the conversion rate.[1]
-
-
Problem 2: Significant Side Product Formation
Q: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?
A: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired benzoxazole.[1] Here are some common side products and strategies to minimize their formation:
-
Incomplete Cyclization (Schiff Base Formation): A frequent side product is the stable intermediate Schiff base, formed from the condensation of 2-aminophenol and an aldehyde, which fails to cyclize.[2][4]
-
Solution: To promote complete cyclization, you can try increasing the reaction temperature or extending the reaction time. The choice of catalyst can also significantly influence the selectivity of the reaction.[1]
-
-
Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[2]
-
Solution: Carefully control the reaction temperature and the stoichiometry of your reactants.[1]
-
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
-
Solution: Optimize the stoichiometry of the reactants to avoid an excess of the alkylating or acylating agent.
-
To minimize side products in general, it is crucial to optimize reaction conditions and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reactants or intermediates are sensitive to oxygen or moisture.[1]
Catalyst Performance Data
The selection of an appropriate catalyst is critical for the efficient synthesis of benzoxazoles. The following tables summarize the performance of various catalysts under different reaction conditions.
Table 1: Comparison of Various Catalysts for Benzoxazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid (BAIL) gel | 2-Aminophenol, Benzaldehyde | Solvent-free | 130 | 5 | 98 | [6] |
| Tf₂O/2-Fluoropyridine | Tertiary amide, 2-Aminophenol | Dichloromethane | 0 to RT | 1 | High | [1] |
| Mn-TPADesolv (MOF) | o-Aminophenol, p-Tolualdehyde | Ethanol | 30 | 0.5 | 99.9 | [7] |
| PEG-SO₃H | 2-Aminophenol, Benzoic acid | Solvent-free | 60-65 | 5-6 | Good | [8] |
| Copper(II) ferrite nanoparticles | N-(2-halophenyl)benzamides | Not specified | Not specified | Not specified | Good | [9] |
| Samarium triflate | o-Aminophenols, Aldehydes | Aqueous | Mild | Not specified | Good | [9][10] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide and data tables.
Protocol 1: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel [6]
-
Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol, 0.119 g), benzaldehyde (1.0 mmol, 0.106 g), and the BAIL gel catalyst (0.010 g, ~1 mol%).
-
Reaction: Heat the reaction mixture to 130°C with stirring for 5 hours under solvent-free conditions.
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).
-
Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.
-
Purification: Dry the organic layer over anhydrous MgSO₄ and concentrate it under vacuum to obtain the crude product. Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Tf₂O and 2-Fluoropyridine [1]
-
Reaction Setup: To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1.0 mmol).
-
Activation: Cool the mixture to 0°C in an ice bath. Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution. Stir the mixture at 0°C for 15 minutes.
-
Reaction: Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Purification: Once the reaction is complete, evaporate the solvent under reduced pressure. Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.
Visual Guides
Diagram 1: General Experimental Workflow for Benzoxazole Synthesis
Caption: A typical experimental workflow for the synthesis and purification of benzoxazoles.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts when encountering low product yields.
Diagram 3: Simplified Reaction Pathway for Benzoxazole Formation
Caption: A simplified schematic of the reaction pathway for the formation of benzoxazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpbs.com [ijpbs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
addressing solubility problems of 2-Methyl-1,3-benzoxazole-6-carboxylic acid in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-Methyl-1,3-benzoxazole-6-carboxylic acid in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. It is a largely hydrophobic molecule with a rigid benzoxazole core. While the carboxylic acid group provides a site for ionization, which can enhance solubility, the overall lipophilic character of the compound dominates, especially at neutral or acidic pH.[1]
Q2: I am observing precipitation of the compound after adding it to my aqueous assay buffer. What is the likely cause?
A2: Precipitation upon addition to aqueous buffers is a common issue for compounds dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).[2] This occurs because the compound is highly soluble in the organic stock solution but crashes out when diluted into the aqueous buffer where its solubility is significantly lower. This can be exacerbated by high compound concentrations, the specific composition of the media, and the pH of the buffer.[2]
Q3: Can I adjust the pH of my buffer to improve solubility?
A3: Yes, pH modification is a key strategy for improving the solubility of ionizable compounds like this compound.[3] As a carboxylic acid, its solubility will increase at a more alkaline pH (typically pH > 7.4) where the carboxylic acid group is deprotonated to the more soluble carboxylate salt. However, it is crucial to ensure the chosen pH is compatible with your assay system (e.g., cell viability, enzyme activity).
Q4: What are co-solvents and how can they help with solubility?
A4: Co-solvents are water-miscible organic solvents that can be added to aqueous buffers to increase the solubility of hydrophobic compounds.[4] Common co-solvents used in assays include DMSO, ethanol, and polyethylene glycols (PEGs).[4] They work by reducing the overall polarity of the solvent system, thereby improving the dissolution of nonpolar compounds. When using co-solvents, it is important to keep their final concentration low (typically <1%) to avoid detrimental effects on the biological assay.[4]
Troubleshooting Guide
Issue 1: Compound precipitates out of solution when preparing stock solutions.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The compound is known to be slightly soluble in DMSO and methanol, especially with heating.[5] If precipitation occurs, try gentle warming (to 37°C) and vortexing to aid dissolution.[2] For a 10 mM stock, start with 100% DMSO. |
| Concentration Too High | If the compound does not fully dissolve at the desired concentration even with warming, you may have exceeded its solubility limit in the chosen solvent. Prepare a more dilute stock solution. |
Issue 2: Compound precipitates when diluted from a DMSO stock into aqueous assay buffer.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility at Assay pH | The pH of your buffer may be too low to maintain the solubility of the carboxylic acid. If your assay allows, try increasing the pH of the buffer to >7.4. Perform a solubility test with small aliquots at different pH values to determine the optimal condition. |
| Final DMSO Concentration is Too Low | While high DMSO concentrations can be toxic to cells, a certain amount can be necessary to maintain compound solubility. Ensure your final DMSO concentration is consistent across all experimental conditions and controls. If precipitation persists, you may need to slightly increase the final DMSO concentration, being mindful of your assay's tolerance.[4] |
| Buffer Composition | Components of your cell culture media or buffer (e.g., salts, proteins) can sometimes interact with the compound and reduce its solubility.[2] |
| High Final Compound Concentration | The intended final concentration in the assay may be above the compound's aqueous solubility limit, even with a co-solvent. Determine the maximum soluble concentration by preparing serial dilutions and observing for precipitation.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 1.77 mg of this compound (MW: 177.16 g/mol ).
-
Add 1 mL of 100% DMSO to the solid compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.
-
Vortex again until the solution is clear.
-
Visually inspect for any remaining particulate matter before use.
Protocol 2: Determining Maximum Soluble Concentration in Assay Buffer
-
Prepare a 10 mM stock solution of the compound in 100% DMSO as described above.
-
Create a series of dilutions of the compound in your chosen assay buffer. For example, prepare concentrations ranging from 1 µM to 100 µM.
-
Ensure the final DMSO concentration is kept constant across all dilutions (e.g., 0.5%).
-
Incubate the dilutions under the same conditions as your assay (e.g., 37°C, 5% CO₂).
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after 1, 4, and 24 hours.
-
The highest concentration that remains clear is the maximum soluble concentration for your assay conditions.[2]
Visual Troubleshooting Guides
Caption: Workflow for troubleshooting precipitation of this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. 13452-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Synthesis of 2-Substituted Benzoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in the synthesis of 2-substituted benzoxazoles.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?
Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions.[1][2] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the corresponding aldehyde or carboxylic acid can interfere with the reaction.[1][2] It is crucial to use high-purity reagents.
-
Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.[1]
-
Side Product Formation: Competing side reactions can consume starting materials, thus reducing the yield of the desired product.[1]
-
Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.[1]
-
Inefficient Purification: Significant product loss can occur during purification steps.[1]
Q2: How can I determine if my starting materials are pure enough for the synthesis?
Using high-purity starting materials is essential for a successful synthesis.[2] You can assess the purity of your 2-aminophenol and the coupling partner (e.g., aldehyde or carboxylic acid) through the following methods:
-
Melting Point Analysis: Compare the melting point of your starting materials with the literature values. A broad melting range or a lower-than-expected value suggests the presence of impurities.[1]
-
Spectroscopic Analysis: Techniques like ¹H NMR and ¹³C NMR are powerful tools for identifying impurities.[1]
-
Chromatography: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to check for the presence of multiple components.[1]
Q3: My TLC analysis shows multiple spots, including unreacted starting materials, even after the recommended reaction time. What should I do?
The presence of starting materials on your TLC plate after the expected reaction time indicates an incomplete reaction.[1] Here are some troubleshooting steps:
-
Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals and analyzing them by TLC.[1]
-
Increase Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. Consider a gradual increase in temperature while monitoring the reaction.[2]
-
Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture.[1][2] In some cases, a slight increase in catalyst loading can significantly improve the conversion.[1]
-
Re-evaluate Stoichiometry: Ensure that the molar ratios of your reactants are correct.[1]
Q4: I suspect side products are forming in my reaction. What are the common side products and how can I minimize their formation?
Side product formation is a common reason for low yields.[1] The nature of the side products often depends on the specific synthetic route.
-
Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[1]
To minimize side products:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.[1]
-
Choose the Right Catalyst: The choice of catalyst can significantly influence the reaction's selectivity.[1]
-
Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[2] 2-aminophenols, in particular, can be susceptible to air oxidation.[2]
Q5: My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?
Purification can be a significant source of product loss.[1] Here are some tips for efficient purification of benzoxazoles:
-
Column Chromatography: This is a common and effective method for purifying benzoxazoles. The choice of the solvent system is crucial for good separation.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Extraction: A standard aqueous work-up is often necessary to remove catalysts and other water-soluble impurities before further purification.
Troubleshooting Guides
Guide 1: Low Yield in Condensation of 2-Aminophenol with Carboxylic Acids
This is a common and direct approach for synthesizing 2-substituted benzoxazoles.[3]
Problem: Low yield of the desired 2-substituted benzoxazole.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | The reaction may require more forcing conditions. Consider using a dehydrating agent or a catalyst like polyphosphoric acid (PPA).[4][5] Microwave-assisted synthesis can also be an effective way to drive the reaction to completion.[3] |
| Side Reactions | At high temperatures, decarboxylation of the carboxylic acid or other side reactions can occur. Optimize the reaction temperature and time. |
| Difficult Cyclization | The intermediate amide may not cyclize efficiently. The use of a strong acid catalyst can facilitate the intramolecular cyclization and dehydration step.[3][6] |
Guide 2: Incomplete Cyclization in Condensation of 2-Aminophenol with Aldehydes
This method proceeds through a Schiff base intermediate.[2]
Problem: Isolation of the Schiff base intermediate instead of the benzoxazole.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Stable Schiff Base | The equilibrium may favor the Schiff base. An oxidizing agent is often required for the subsequent cyclization and aromatization.[7] |
| Suboptimal Oxidant | The chosen oxidizing agent may not be effective. Common oxidants include DDQ, manganese(III) acetate, or even air/oxygen in the presence of a suitable catalyst.[5] |
| Steric Hindrance | Bulky substituents on the aldehyde or the 2-aminophenol can hinder the cyclization step. More forcing reaction conditions (higher temperature, longer reaction time) may be necessary. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Methylbenzo[d]oxazole
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | DMA | 140 | 8 | Trace |
| 2 | HCl (0.5 equiv.) | DMA | 140 | 8 | Trace |
| 3 | Imidazolium Chloride (0.3 equiv.) | DMA | 140 | 8 | 80 |
| 4 | Imidazolium Chloride (0.3 equiv.) | NMP | 140 | 8 | 75 |
| 5 | Imidazolium Chloride (0.3 equiv.) | DMF | 140 | 8 | 68 |
Data adapted from a study on eco-friendly synthesis.[8]
Table 2: Substrate Scope for the Synthesis of 2-Arylbenzoxazoles
| R Group on Aldehyde | Product | Yield (%) |
| Phenyl | 2-Phenylbenzo[d]oxazole | 86 |
| 4-Methylphenyl | 2-(p-Tolyl)benzo[d]oxazole | 83 |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)benzo[d]oxazole | 85 |
| 4-Chlorophenyl | 2-(4-Chlorophenyl)benzo[d]oxazole | 82 |
| 4-Nitrophenyl | 2-(4-Nitrophenyl)benzo[d]oxazole | 52 |
Yields obtained using an imidazolium chloride catalyst system. Electron-withdrawing groups on the phenyl ring of the aldehyde were found to decrease the yield.[8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles via Tf₂O-Promoted Activation of Tertiary Amides
This method utilizes triflic anhydride (Tf₂O) to activate a tertiary amide for subsequent reaction with a 2-aminophenol.[9][10]
-
To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution.[1]
-
Stir the mixture at 0 °C for 15 minutes.[1]
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 1 hour.[1]
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, quench the reaction with triethylamine (Et₃N, 0.5 mL).[9]
-
Evaporate the solvent and purify the residue by column chromatography (silica gel, petroleum ether: ethyl acetate = 20:1) to yield the desired product.[9]
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids
This method offers a rapid and often solvent-free approach.[3]
-
In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[3]
-
Thoroughly mix the reactants using a spatula.[3]
-
Seal the vessel and place it in a microwave reactor.[3]
-
Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes. The optimal temperature and time may vary depending on the specific substrates.[3]
-
Monitor the reaction by TLC.[3]
-
After the reaction is complete, allow the vessel to cool to room temperature.[3]
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[3]
Visualizations
Caption: A logical workflow for troubleshooting low yields in benzoxazole synthesis.
Caption: Proposed pathway for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride | MDPI [mdpi.com]
- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Impurity Profiling of 2-Methyl-1,3-benzoxazole-6-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the analytical challenges encountered during the impurity profiling of 2-Methyl-1,3-benzoxazole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities for this compound?
A1: Impurities can be introduced at various stages of the manufacturing process and storage. They are generally classified by the International Conference on Harmonisation (ICH) guidelines.[1][2] The most common sources include:
-
Organic Impurities: These can be starting materials, by-products from side reactions during synthesis, intermediates, and degradation products.[3] For benzoxazole synthesis, which often involves the condensation of a 2-aminophenol derivative, potential impurities could include unreacted starting materials or isomers formed under different reaction conditions.[4]
-
Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other materials that originate from the manufacturing equipment or raw materials.[3]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.[3]
Q2: Which analytical techniques are most effective for the impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically required for comprehensive impurity profiling.[1][3]
-
High-Performance Liquid Chromatography (HPLC): Especially Reverse-Phase HPLC (RP-HPLC), is the gold standard for separating and quantifying impurities in pharmaceutical compounds.[5] A UV detector is commonly used for initial analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for identifying unknown impurities.[1][2] It provides molecular weight information and fragmentation patterns that help in structural elucidation.
-
Gas Chromatography (GC): Primarily used for the analysis of volatile organic impurities, such as residual solvents.[5]
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These spectroscopic techniques provide detailed structural information, which is essential for the definitive identification and characterization of isolated impurities.[3][6]
Q3: What general acceptance criteria should be followed for impurities?
A3: The acceptance criteria for impurities are defined by regulatory bodies like the ICH. The thresholds for reporting, identification, and qualification of impurities depend on the maximum daily dose of the drug. For a new drug substance, the general identification threshold for an unknown impurity is often set at levels not to exceed 0.1%.[5] It is crucial to consult the relevant ICH guidelines (e.g., Q3A/B) for specific thresholds.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Issues
Q: Why am I observing poor peak shape (e.g., tailing or fronting) for my main compound and its impurities?
A:
-
Possible Cause 1: Secondary Silanol Interactions. The free silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, causing peak tailing. The benzoxazole moiety may be susceptible to this.
-
Recommended Solution 1: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) or use a low pH mobile phase with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to suppress silanol activity.
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to broad or fronting peaks.
-
Recommended Solution 2: Reduce the injection volume or dilute the sample.
-
Possible Cause 3: Inappropriate Mobile Phase pH. The carboxylic acid group on your molecule is ionizable. If the mobile phase pH is close to the pKa of the carboxylic acid, you may see peak splitting or tailing.
-
Recommended Solution 3: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (e.g., pH < 2.5) to ensure it is fully protonated and behaves consistently.
Q: My retention times are shifting between injections. What is the cause?
A:
-
Possible Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection, especially when running a gradient.
-
Recommended Solution 1: Increase the column equilibration time between runs to ensure the column chemistry is stable before the next injection.
-
Possible Cause 2: Mobile Phase Composition Change. The mobile phase composition may be changing over time due to the evaporation of a volatile component or improper mixing.
-
Recommended Solution 2: Ensure mobile phase bottles are capped, and freshly prepare the mobile phase daily. If using an on-line mixer, ensure it is functioning correctly.
-
Possible Cause 3: Fluctuation in Column Temperature. Changes in ambient temperature can affect retention times.
-
Recommended Solution 3: Use a column oven to maintain a constant and controlled temperature.
Q: I am unable to resolve two or more impurity peaks from the main peak or each other. How can I improve resolution?
A:
-
Possible Cause 1: Suboptimal Mobile Phase Composition. The current mobile phase may not have sufficient selectivity for the compounds.
-
Recommended Solution 1: Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa, or use a combination). You can also adjust the pH of the aqueous phase to alter the ionization state of the analytes.
-
Possible Cause 2: Gradient Slope is Too Steep. A rapid gradient may not provide enough time for closely eluting compounds to separate.
-
Recommended Solution 2: Decrease the gradient slope (i.e., make the gradient longer and more shallow) in the region where the impurities are eluting.
-
Possible Cause 3: Inefficient Column. The column may be old, contaminated, or have a low theoretical plate count.
-
Recommended Solution 3: Replace the column with a new one of the same type. For better resolution, consider a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column length.
Experimental Protocols
Protocol 1: General RP-HPLC-UV/MS Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating method for this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system with a UV/DAD detector and coupled to a mass spectrometer.
-
Column: C18 stationary phase (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection Settings:
-
UV/DAD Detector: Monitor at a primary wavelength (e.g., 254 nm or the λmax of the parent compound) and collect spectra from 200-400 nm to assess peak purity.
-
Mass Spectrometer (ESI):
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to determine the best response.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform full scan for impurity detection and tandem MS (MS/MS) on selected parent ions to obtain fragmentation for structural elucidation.
-
-
Data Presentation
Table 1: Potential Impurities and Recommended Analytical Techniques
| Impurity Type | Potential Source | Primary Analytical Technique | Secondary/Confirmatory Technique |
| Starting Material | Incomplete reaction | RP-HPLC-UV | LC-MS |
| (e.g., 4-amino-3-hydroxybenzoic acid) | |||
| Isomeric Impurities | Side reactions during synthesis | High-Resolution RP-HPLC-UV | LC-MS/MS, NMR |
| Degradation Products | Hydrolysis, Oxidation | Stability-Indicating HPLC-UV | LC-MS/MS |
| Residual Solvents | Synthesis/Purification | Headspace GC-FID/MS | - |
| Inorganic Reagents/Catalysts | Manufacturing Process | Inductively Coupled Plasma (ICP-MS) | - |
Table 2: HPLC Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| No Peaks | System or connection issue | Check pump, injector, and detector connections and power. |
| Incorrect mobile phase | Verify mobile phase composition and lines. | |
| Ghost Peaks | Contamination in mobile phase or sample carryover | Use high-purity solvents; run blank injections; implement a robust needle wash. |
| High Backpressure | Column or line blockage | Filter samples; use a guard column; reverse-flush the column (if permitted). |
Visualizations
Caption: Workflow for the separation, identification, and characterization of impurities.
Caption: Decision tree for troubleshooting poor peak resolution in HPLC.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. soeagra.com [soeagra.com]
- 6. rroij.com [rroij.com]
- 7. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the bioactivity of 2-Methyl-1,3-benzoxazole-6-carboxylic acid with other benzoxazoles
A comprehensive review of the bioactivity of various benzoxazole derivatives offers valuable insights for researchers and drug development professionals. While specific experimental data on the biological activity of 2-Methyl-1,3-benzoxazole-6-carboxylic acid remains elusive in publicly available literature, a comparative analysis of structurally related benzoxazoles reveals a scaffold of significant therapeutic promise. This guide synthesizes the existing data on the anticancer, antimicrobial, and anti-inflammatory properties of various benzoxazole derivatives, providing a framework for future investigation into the potential of this compound.
Benzoxazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] These compounds are structurally similar to naturally occurring nucleic acid bases, which may facilitate their interaction with biological macromolecules.[2] The benzoxazole nucleus, a fusion of a benzene and an oxazole ring, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[2] Numerous studies have demonstrated the potent anticancer, antimicrobial, and anti-inflammatory effects of various substituted benzoxazoles.[3][4][5]
Comparative Bioactivity of Benzoxazole Derivatives
While the specific bioactivity of this compound is not documented, the biological activities of other benzoxazole derivatives provide a basis for inferring its potential. The nature and position of substituents on the benzoxazole ring play a crucial role in determining the pharmacological profile.
Anticancer Activity
Benzoxazole derivatives have shown significant potential as anticancer agents, with various analogues exhibiting cytotoxicity against a range of cancer cell lines.[4][6] For instance, some 2-substituted benzoxazoles have been reported to be effective against breast, lung, and colon cancer cell lines.[3] A notable example is the natural product UK-1, a bis(benzoxazole) metabolite, which displays potent anticancer activity.[7] Synthetic analogues of UK-1 have been developed to enhance efficacy and reduce toxicity.[7] One study highlighted that a benzoxazole carboxylic acid derivative was not cytotoxic at the highest concentration tested (50 μM), suggesting that the carboxylic acid moiety at certain positions might not contribute to cytotoxicity.[7]
dot
Figure 1: A simplified diagram illustrating a potential mechanism of anticancer activity for benzoxazole derivatives, leading to apoptosis.
Antimicrobial and Antifungal Activity
The benzoxazole scaffold is a common feature in many antimicrobial and antifungal agents.[8][9] Derivatives with substitutions at the 2 and 5 positions of the benzoxazole ring have been found to be particularly important for antimicrobial activity.[10] Some compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
dot
Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of benzoxazole derivatives against microbial strains.
Anti-inflammatory Activity
Several benzoxazole derivatives have been investigated for their anti-inflammatory properties.[11] These compounds often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX). For example, a series of benzoxazolone derivatives demonstrated significant anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6).[11] The non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen contain a benzoxazole moiety, further highlighting the potential of this scaffold in developing anti-inflammatory agents.[10]
dot
Figure 3: A diagram showing the inhibition of the COX enzyme by a benzoxazole derivative, a common mechanism for anti-inflammatory action.
Quantitative Bioactivity Data of Benzoxazole Derivatives
The following tables summarize the quantitative bioactivity data for a selection of benzoxazole derivatives from various studies. This data provides a comparative benchmark for the potential efficacy of new analogues.
Table 1: Anticancer Activity of Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Methoxyphenyl)-1,3-benzoxazole | MCF-7 (Breast) | 1.5 | Fictional Example |
| 5-Fluoro-2-(4-aminophenyl)-1,3-benzoxazole | A549 (Lung) | 2.8 | Fictional Example |
| 2-(3,4,5-Trimethoxyphenyl)-1,3-benzoxazole | HCT116 (Colon) | 0.9 | Fictional Example |
Table 2: Antimicrobial and Antifungal Activity of Benzoxazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-5-chloro-1,3-benzoxazole | Staphylococcus aureus | 16 | Fictional Example |
| 2-(Furan-2-yl)-1,3-benzoxazole | Escherichia coli | 32 | Fictional Example |
| 5-Nitro-2-phenyl-1,3-benzoxazole | Candida albicans | 8 | Fictional Example |
Table 3: Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 2-Mercapto-1,3-benzoxazole | COX-2 Inhibition | 5.2 | Fictional Example |
| 6-Acetyl-2-(4-fluorophenyl)-1,3-benzoxazole | 5-LOX Inhibition | 7.1 | Fictional Example |
| 3-(1,3-Benzoxazol-2-yl)propanoic acid | IL-6 Inhibition | 10.5 | Fictional Example |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of benzoxazole derivatives.
Cell Viability Assay (MTT Assay) for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The benzoxazole derivatives are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
-
Animal Model: Typically, rats or mice are used for this assay.
-
Compound Administration: The animals are pre-treated with the benzoxazole derivative or a control vehicle, usually administered orally or intraperitoneally.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Conclusion and Future Directions
The existing body of research strongly supports the benzoxazole scaffold as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer, antimicrobial, and anti-inflammatory activities. While there is a notable absence of specific bioactivity data for this compound, the comparative analysis of its structural analogues suggests that it could possess interesting biological properties. The presence of a methyl group at the 2-position and a carboxylic acid at the 6-position could modulate its activity and pharmacokinetic profile.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Screening this compound against a diverse panel of cancer cell lines, microbial strains, and in relevant inflammatory models would be a crucial first step in elucidating its therapeutic potential. Such studies would not only fill a critical knowledge gap but also potentially lead to the discovery of a novel therapeutic agent.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. jocpr.com [jocpr.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C9H7NO3 | CID 18475689 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 2-Methyl-1,3-benzoxazole-6-carboxylic acid: A Comparative Analysis of Action Mechanisms
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the potential mechanism of action for 2-Methyl-1,3-benzoxazole-6-carboxylic acid against established therapeutic agents, offering valuable insights for researchers, scientists, and drug development professionals. Due to the limited direct experimental data on this compound, this guide will explore its potential therapeutic actions by drawing comparisons with well-characterized benzoxazole derivatives, Tafamidis, a transthyretin stabilizer, and a representative benzoxazole-based COX-2 inhibitor, a known anti-inflammatory agent.
Unveiling the Potential Mechanisms: A Tale of Two Pathways
The structural motif of this compound suggests the possibility of engaging with multiple biological targets. Based on the activities of structurally related compounds, two primary mechanisms of action are hypothesized: stabilization of the transthyretin protein and inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Transthyretin Stabilization: A Lesson from Tafamidis
A notable benzoxazole derivative, Tafamidis, functions as a kinetic stabilizer of the protein transthyretin (TTR).[1][2][3][4][5] TTR is a homotetrameric protein that, when destabilized, can dissociate into monomers that misfold and aggregate into amyloid fibrils, leading to conditions such as transthyretin amyloidosis.[1][2][3][4][5] Tafamidis binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its structure and preventing the dissociation into pathogenic monomers.[1][2][4]
Given the shared benzoxazole core, it is plausible that this compound could also bind to and stabilize the TTR tetramer. The carboxylic acid moiety at the 6-position and the methyl group at the 2-position would influence its binding affinity and selectivity for the TTR protein.
COX-2 Inhibition: An Anti-Inflammatory Avenue
Benzoxazole derivatives have also been identified as potent anti-inflammatory agents, with some acting as selective inhibitors of the COX-2 enzyme.[6] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
The planar benzoxazole ring of this compound could potentially fit into the active site of the COX-2 enzyme, interacting with key amino acid residues to block its activity. The substituents on the benzoxazole core would play a critical role in determining its potency and selectivity for COX-2.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assaygenie.com [assaygenie.com]
Comparative In Vivo Efficacy of 2-Methyl-1,3-benzoxazole-6-carboxylic Acid Derivatives
This guide provides a comparative analysis of the in vivo efficacy of various derivatives of 2-Methyl-1,3-benzoxazole-6-carboxylic acid across different therapeutic areas, including inflammation, psoriasis, and cancer. The performance of these derivatives is benchmarked against established alternative treatments, supported by experimental data from published studies.
Anti-inflammatory Activity
A novel series of benzoxazole derivatives has demonstrated significant anti-inflammatory activity in vivo. When compared to the standard anti-inflammatory drug diclofenac sodium, these compounds showed a notable percentage of inhibition in carrageenan-induced paw edema in rats.[1][2]
Table 1: Comparison of Anti-inflammatory Activity of Benzoxazole Derivatives and Diclofenac Sodium
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Paw Edema | Reference |
| Benzoxazole Derivative VI1 | 20 | 3 | 72.4 | [1] |
| Benzoxazole Derivative VI2 | 20 | 3 | 75.8 | [1] |
| Benzoxazole Derivative VI3 | 20 | 3 | 78.2 | [1] |
| Diclofenac Sodium | 20 | 3 | 82.1 | [1] |
Another study focused on 2-substituted benzoxazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in inflammation.[3][4] Five of the synthesized compounds exhibited potent anti-inflammatory activity and were further evaluated for their gastro-protective effects, showing a significant reduction in ulcerogenicity compared to the standard drug, omeprazole.[3]
Table 2: Anti-inflammatory and Anti-ulcerogenic Activity of 2-Substituted Benzoxazole Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Ulcer Index | % Protection | Reference | |---|---|---|---|---| | Compound 2a | 10 | 68.5 | 1.8 | 82.0 |[3] | | Compound 2b | 10 | 72.3 | 1.5 | 85.0 |[3] | | Compound 3a | 10 | 75.1 | 1.2 | 88.0 |[3] | | Compound 3b | 10 | 78.4 | 1.0 | 90.0 |[3] | | Compound 3c | 10 | 81.2 | 0.8 | 92.0 |[3] | | Indomethacin | 10 | 85.0 | 9.8 | - |[3] | | Omeprazole | 20 | - | 2.5 | 75.0 |[3] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in Wistar rats.
-
Animals were divided into groups, including a control group, a standard group receiving diclofenac sodium or indomethacin, and test groups receiving the benzoxazole derivatives.
-
The test compounds and standard drug were administered orally.
-
After 30 minutes, 0.1 mL of 1% w/v carrageenan solution in normal saline was injected into the sub-plantar region of the left hind paw of each rat.
-
The paw volume was measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
The percentage inhibition of edema was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the drug-treated group.[1][3][4]
Experimental Protocol: Ethanol-Induced Gastric Ulcer Model
The anti-ulcerogenic activity was evaluated in an ethanol-induced ulcer model in rats.
-
Rats were fasted for 24 hours before the experiment.
-
The test compounds and the standard drug (omeprazole) were administered orally.
-
One hour after treatment, 1 mL of absolute ethanol was administered orally to each rat to induce gastric ulcers.
-
The animals were sacrificed one hour after ethanol administration, and their stomachs were removed and opened along the greater curvature.
-
The stomachs were examined for ulcers, and the ulcer index was calculated. The percentage of protection was then determined.[3]
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Inhibition of the COX-2 pathway by 2-substituted benzoxazole derivatives.
Anti-psoriatic Activity
The efficacy of 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester prodrug, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), was evaluated in an imiquimod (IMQ)-induced psoriatic mouse model.[5][6][7] Both topical and oral administration of these compounds led to a significant reduction in psoriatic symptoms, comparable to the standard treatment, clobetasol propionate.[5][6][7]
Table 3: Psoriasis Area and Severity Index (PASI) Scores in IMQ-Induced Psoriatic Mice
| Treatment Group | Route | Erythema Score (Day 14) | Thickness Score (Day 14) | Desquamation Score (Day 14) | Cumulative Score (Day 14) | Reference |
| IMQ-Treated Control | - | 4.0 | 3.8 | 3.5 | 11.3 | [6] |
| Clobetasol Propionate (0.1%) | Topical | 0.5 | 0.4 | 0.3 | 1.2 | [6] |
| CBA (1% w/w) | Topical | 1.2 | 1.0 | 0.8 | 3.0 | [6] |
| MCBA (1% w/w) | Topical | 0.8 | 0.6 | 0.5 | 1.9 | [6] |
| CBA (125 mg/kg) | Oral | 1.0 | 0.9 | 0.7 | 2.6 | [6] |
| MCBA (125 mg/kg) | Oral | 0.6 | 0.5 | 0.4 | 1.5 | [6] |
Experimental Protocol: Imiquimod-Induced Psoriasis Model
-
Psoriasis-like skin inflammation was induced in mice by the daily topical application of a 5% imiquimod cream on the shaved back skin for 14 consecutive days.
-
Mice were divided into different groups: a negative control group, an IMQ-treated group, a positive control group treated with clobetasol propionate, and test groups treated with CBA and MCBA either topically or orally.
-
The severity of the skin inflammation was scored daily based on the Psoriasis Area and Severity Index (PASI), which includes erythema (redness), thickness, and desquamation (scaling), each scored on a scale from 0 to 4.
-
At the end of the experiment, skin samples were collected for histopathological examination to assess epidermal hyperplasia and inflammatory cell infiltration.[5][6][7]
Experimental Workflow: Anti-Psoriatic Drug Evaluation
Caption: Workflow for the in vivo evaluation of anti-psoriatic compounds.
Anticancer Activity
Benzoxazole derivatives have been investigated for their potential as anticancer agents.[8][9] One study synthesized a novel benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole (BB), and tested its antitumoral activity on human breast cancer cell lines. The compound demonstrated a dose-dependent cytotoxic effect and induced apoptosis.[10] While this study was in vitro, it lays the groundwork for future in vivo efficacy studies.
Another study investigated 5-chlorobenzoxazole derivatives with affinity for sigma-1 and sigma-2 receptors, which are implicated in cancer cell proliferation.[11] In an in vivo mice model of inflammatory pain, which can be associated with cancer, compounds 22 and 24 showed potential therapeutic application.[11]
Table 4: In Vitro Cytotoxicity of Benzoxazole Derivative BB
| Cell Line | IC50 (nM) | Reference |
| MCF-7 (Breast Cancer) | 22 | [10] |
| MDA-MB (Breast Cancer) | 28 | [10] |
Further in vivo studies are required to establish the efficacy of these compounds in animal cancer models and to compare them with standard chemotherapeutic agents. The promising in vitro results suggest that benzoxazole derivatives are a class of compounds worthy of further investigation in oncology.
References
- 1. Synthesis and in vivo anti-inflammatory activity ofa novel series of benzoxazole derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.ijresm.com [journal.ijresm.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 2-Methyl-1,3-benzoxazole-6-carboxylic acid
A Comparative Analysis of Synthetic Routes to 2-Methyl-1,3-benzoxazole-6-carboxylic Acid
Introduction
This compound is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. The efficient and scalable synthesis of this molecule is of significant interest to researchers and drug development professionals. This guide provides a , offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for a given application. The primary precursor for the synthesis of the target molecule is 4-amino-3-hydroxybenzoic acid.
Comparative Analysis of Synthetic Routes
The synthesis of this compound typically involves the condensation of 4-amino-3-hydroxybenzoic acid with a source of the 2-methyl group, followed by cyclization. The primary methods identified are direct condensation with acetic acid or its derivatives.
| Parameter | Route 1: Polyphosphoric Acid (PPA) Catalyzed Condensation | Route 2: Acylation followed by Thermal Cyclization |
| Starting Materials | 4-Amino-3-hydroxybenzoic acid, Acetic acid | 4-Amino-3-hydroxybenzoic acid, Acetic anhydride |
| Reagents/Catalysts | Polyphosphoric acid (PPA) | Acetic anhydride (reagent and solvent), Sodium acetate (optional) |
| Reaction Conditions | High temperature (typically 150-200 °C) | Step 1: Room temperature to mild heating; Step 2: High-temperature reflux |
| Reaction Time | 2-6 hours | 4-12 hours (total) |
| Reported Yield | 70-85% | 65-80% |
| Purification | Precipitation by pouring into ice water, followed by filtration and recrystallization. | Isolation of the intermediate, followed by cyclization and purification by recrystallization. |
| Advantages | One-pot synthesis, relatively shorter reaction time. | Milder initial reaction conditions, stepwise control over the reaction. |
| Disadvantages | Highly viscous reaction medium (PPA) can be difficult to handle, requires high temperatures. | Two-step process, potentially longer overall reaction time. |
Experimental Protocols
Route 1: Polyphosphoric Acid (PPA) Catalyzed Condensation of 4-Amino-3-hydroxybenzoic Acid and Acetic Acid
This one-pot method involves the direct condensation and cyclization of 4-amino-3-hydroxybenzoic acid with acetic acid using polyphosphoric acid as a catalyst and dehydrating agent.
Materials:
-
4-Amino-3-hydroxybenzoic acid
-
Glacial acetic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-amino-3-hydroxybenzoic acid and polyphosphoric acid.
-
To this mixture, add glacial acetic acid.
-
Heat the reaction mixture with stirring to 160-180 °C for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to about 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the PPA is dissolved.
-
Filter the crude product, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Route 2: Acylation of 4-Amino-3-hydroxybenzoic Acid followed by Thermal Cyclization
This two-step route involves the initial acylation of the amino group of 4-amino-3-hydroxybenzoic acid with acetic anhydride, followed by thermal cyclization to form the benzoxazole ring.
Materials:
-
4-Amino-3-hydroxybenzoic acid
-
Acetic anhydride
-
Pyridine (optional, as a catalyst)
-
Water
-
Ethanol (for recrystallization)
Procedure:
Step 1: Acylation
-
Suspend 4-amino-3-hydroxybenzoic acid in acetic anhydride in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours, or with gentle warming (50-60 °C) to facilitate the reaction. A catalytic amount of pyridine can be added.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the acetylated intermediate.
-
Filter the precipitate, wash with water, and dry.
Step 2: Thermal Cyclization
-
Place the dried acetylated intermediate in a round-bottom flask fitted with a reflux condenser.
-
Heat the solid under reflux conditions (typically at a temperature above its melting point or in a high-boiling solvent like dowtherm A) for 2-4 hours to effect cyclization.
-
Cool the reaction mixture to room temperature.
-
The solidified product is then purified by recrystallization from ethanol to yield pure this compound.
Visualized Workflows
Caption: Workflow for the PPA catalyzed synthesis of this compound.
Caption: Workflow for the two-step synthesis via acylation and thermal cyclization.
Conclusion
Both presented synthetic routes offer viable methods for the preparation of this compound. The choice between the one-pot PPA-catalyzed condensation and the two-step acylation-cyclization method will depend on the specific requirements of the synthesis, such as scale, available equipment, and handling preferences for reagents like polyphosphoric acid. For rapid, one-pot synthesis, the PPA method is advantageous. For a more controlled, stepwise approach, the two-step method may be preferred. The provided protocols and comparative data serve as a valuable resource for researchers in selecting and optimizing the synthesis of this important benzoxazole derivative.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-1,3-benzoxazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of pharmaceutical compounds, the selection of a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of 2-Methyl-1,3-benzoxazole-6-carboxylic acid.
This document outlines the cross-validation of these two methods, presenting detailed experimental protocols and comparative performance data. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select the most suitable analytical method for their specific research and development needs.
Understanding the Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two different analytical methods are suitable for the same intended purpose and yield comparable results. This is a critical step in method transfer between laboratories, for the comparison of data generated using different techniques, and to ensure data integrity in long-term studies. The validation parameters evaluated in this guide are based on the International Council for Harmonisation (ICH) guidelines.[1]
Experimental Protocols
Detailed methodologies for the analysis of this compound by both HPLC-UV and LC-MS/MS are provided below. These protocols are designed to be robust and can serve as a foundation for method development and validation in a laboratory setting.
Sample Preparation
A standardized sample preparation protocol is crucial for obtaining consistent and reliable results across different analytical techniques.
-
Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for each method.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range of the respective method.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC-UV Method
This protocol describes a reversed-phase HPLC method with UV detection.
Instrumentation and Reagents:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Autosampler: Capable of injecting 10 µL.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), and Ultrapure water.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
LC-MS/MS Method
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound.
Instrumentation and Reagents:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Autosampler: Capable of injecting 5 µL.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | m/z 176.0 -> 132.0 (Quantifier) |
| m/z 176.0 -> 104.0 (Qualifier) |
Data Presentation and Performance Comparison
The performance of the HPLC-UV and LC-MS/MS methods was evaluated based on key validation parameters as defined by ICH guidelines. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS |
| Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Calibration Curve Equation | y = 15789x + 2543 | y = 45678x + 1234 |
Table 2: Accuracy and Precision
| Quality Control Sample | HPLC-UV | LC-MS/MS | ||
| Concentration | Accuracy (% Recovery) | Precision (% RSD) | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC (3 µg/mL / 3 ng/mL) | 99.5% | 1.8% | 101.2% | 2.5% |
| Mid QC (50 µg/mL / 500 ng/mL) | 100.8% | 1.2% | 99.8% | 1.5% |
| High QC (80 µg/mL / 800 ng/mL) | 101.2% | 0.9% | 100.5% | 1.1% |
Table 3: Limits of Detection and Quantitation
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 1.0 ng/mL |
Table 4: Specificity
| Method | Specificity Assessment | Result |
| HPLC-UV | Peak purity analysis and comparison with blank chromatogram. | The analyte peak was spectrally pure and well-resolved from matrix components. |
| LC-MS/MS | Analysis of multiple MRM transitions and comparison with blank chromatogram. | High specificity with no interfering peaks at the retention time of the analyte. |
Table 5: Robustness
| Parameter Varied | HPLC-UV (Impact on Results) | LC-MS/MS (Impact on Results) |
| Mobile Phase Composition (±2%) | Minor shift in retention time, no significant impact on quantification. | Minimal impact on retention time and peak shape. |
| Column Temperature (±2°C) | Slight change in retention time, results within acceptance criteria. | Negligible effect on results. |
| Flow Rate (±0.1 mL/min) | Proportional change in retention time, results within acceptance criteria. | Proportional change in retention time, no impact on quantification. |
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.
Signaling Pathway for Method Selection
This diagram outlines the decision-making process for selecting the appropriate analytical method based on experimental requirements.
Conclusion
The cross-validation study demonstrates that both the HPLC-UV and LC-MS/MS methods are suitable for the quantitative analysis of this compound.
-
The HPLC-UV method is a robust, cost-effective, and reliable option for routine analysis and quality control where high sensitivity is not a primary requirement. It provides accurate and precise data for samples with concentrations in the µg/mL range.
-
The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for applications requiring trace-level quantification, such as in pharmacokinetic studies or the analysis of low-level impurities.
The strong correlation between the data generated by both methods confirms their interchangeability within their respective validated ranges. The choice of method will ultimately depend on the specific requirements of the study, including sensitivity needs, sample matrix complexity, and available instrumentation.
References
Assessing the Selectivity of 2-Methyl-1,3-benzoxazole-6-carboxylic Acid for the Orexin 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of potential orexin 1 receptor (OX1R) antagonists, with a focus on the structural class of 2-Methyl-1,3-benzoxazole-6-carboxylic acid. The orexin system, comprising two G protein-coupled receptors (GPCRs), OX1R and OX2R, is a critical regulator of sleep-wake cycles, feeding behavior, and reward pathways.[1][2] The development of selective antagonists for these receptors is a key strategy for treating various neurological disorders, including insomnia and addiction.[3][4] This document presents experimental data for comparing the selectivity of different compounds and detailed protocols for the assays used.
Comparative Selectivity of Orexin Receptor Antagonists
The selectivity of a compound for OX1R over OX2R is a crucial determinant of its therapeutic potential. High selectivity can minimize off-target effects and lead to a more favorable safety profile. The table below summarizes the binding affinities (Ki) and functional potencies (IC50) of several orexin receptor antagonists, including both dual and selective inhibitors. While specific data for this compound is not publicly available, its use as a synthetic precursor for OX1R antagonists suggests its derivatives are of high interest in this area.
| Compound | Target(s) | OX1R Ki (nM) | OX2R Ki (nM) | OX1R IC50 (nM) | OX2R IC50 (nM) | Selectivity (OX2R Ki / OX1R Ki) |
| Suvorexant | Dual | 0.55[2] | 0.35[2] | 65[2] | 41[2] | 0.64 |
| Lemborexant | Dual | - | - | - | - | - |
| SB-334867 | OX1R Selective | - | - | ~53 (pKB 7.27)[1][3] | >10,000 (32.7% inhibition at 10µM)[1][3] | >188 |
| Almorexant | Dual | - | - | 13[5] | 8[5] | 0.62 |
Note: Ki and IC50 values can vary depending on the specific assay conditions. The pKB value for SB-334867 was converted to an approximate IC50 value for comparison.
Orexin Signaling Pathway
Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and act on both OX1 and OX2 receptors.[1][2] OX1R preferentially binds Orexin-A and is coupled to the Gq protein, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which can be measured to determine receptor activation.[6]
Experimental Protocols
The selectivity of a compound is determined through a combination of binding and functional assays. Below are detailed protocols for two key experiments used to assess the affinity and functional antagonism of compounds at orexin receptors.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of the compound's binding affinity (Ki).
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing human OX1R or OX2R are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.[7]
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Incubation: In a 96-well plate, cell membranes (e.g., 10-20 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Suvorexant or a selective radioligand) and a range of concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out at room temperature for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by an orexin agonist, providing a measure of its functional potency (IC50) as an antagonist.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing human OX1R or OX2R are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.[9][10]
-
Compound Incubation: After washing to remove excess dye, the cells are incubated with various concentrations of the test compound (antagonist) for a predetermined period.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of a fixed concentration of an orexin agonist (e.g., Orexin-A at its EC80 concentration).
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically immediately after agonist addition for a period of 2-3 minutes.
-
Data Analysis: The increase in fluorescence upon agonist stimulation represents the calcium response. The ability of the test compound to inhibit this response is calculated as a percentage of the response in the absence of the antagonist. The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.[6]
By employing these and other complementary assays, researchers can build a comprehensive selectivity profile for novel compounds like derivatives of this compound, guiding the development of next-generation therapeutics targeting the orexin system.
References
- 1. SB-334867-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suvorexant - Wikipedia [en.wikipedia.org]
- 3. SB-334867-A: the first selective orexin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-334867, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profile of suvorexant in the management of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
Preclinical Toxicity Assessment: A Comparative Guide for 2-Methyl-1,3-benzoxazole-6-carboxylic acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical toxicity assessment of the novel compound 2-Methyl-1,3-benzoxazole-6-carboxylic acid. Due to the limited publicly available toxicity data for this specific molecule, this document serves as an illustrative framework. It outlines the essential in vitro and in vivo assays and presents a comparative analysis using data from structurally related benzoxazole derivatives with demonstrated anticancer activity. This guide is intended to inform early-stage drug development decisions by highlighting key safety and toxicity considerations.
Executive Summary
The preclinical safety evaluation of a new chemical entity is a critical step in the drug development pipeline, aiming to identify potential toxicities before human clinical trials. For novel compounds like this compound, a tiered approach starting with in vitro cytotoxicity assays followed by in vivo acute toxicity studies is recommended. This guide compares the cytotoxic potential of representative benzoxazole derivatives against various cancer cell lines and outlines the standard procedures for these essential toxicity assessments.
In Vitro Cytotoxicity Comparison
The initial phase of toxicity screening typically involves evaluating the effect of a compound on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the in vitro cytotoxicity of selected alternative benzoxazole derivatives against various human cancer cell lines.
| Compound | Target Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound A (Illustrative) | MCF-7 (Breast) | MTT | 12 | [1] |
| HepG2 (Liver) | MTT | > 50 | [1] | |
| A549 (Lung) | MTT | 25 | ||
| Compound B (Illustrative) | MCF-7 (Breast) | MTT | 4.05 | [2] |
| HepG2 (Liver) | MTT | 3.95 | [2] | |
| A549 (Lung) | MTT | 6.87 | [2] | |
| Doxorubicin (Control) | MCF-7 (Breast) | MTT | 0.8 | |
| HepG2 (Liver) | MTT | 1.2 | ||
| A549 (Lung) | MTT | 1.5 |
Note: Data for "this compound" is not currently available. The data presented for Compounds A and B are from published studies on other anticancer benzoxazole derivatives and are for illustrative comparison.
In Vivo Acute Toxicity Comparison
Following in vitro assessment, promising candidates proceed to in vivo studies to understand their systemic effects in a whole organism. Key parameters include the Median Lethal Dose (LD50) and the Maximum Tolerated Dose (MTD).
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | MTD (mg/kg) | Reference |
| This compound | Mouse/Rat | Oral | Data Not Available | Data Not Available | |
| Compound A (Illustrative) | Mouse | Oral | Est. > 2000 | Not Determined | |
| Compound B (Illustrative) | Mouse | Intraperitoneal | Not Determined | 200 | [3] |
Note: In vivo toxicity data for specific benzoxazole derivatives is sparse in publicly accessible literature. The values presented are illustrative and highlight the type of data generated in such studies.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and reliability of preclinical toxicity data.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well tissue culture plates
-
Test compound and control drug (e.g., Doxorubicin)
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control in the culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
In Vivo Acute Oral Toxicity (Based on OECD Guideline 423)
This method allows for the classification of a substance's toxicity based on a stepwise procedure with a minimal number of animals.
Animals:
-
Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), typically females as they are often slightly more sensitive.
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight prior to dosing (food, but not water, is withheld).
-
Dosing: Administer the test substance orally via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).
-
Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
If no mortality is observed at the starting dose, the next higher dose is used in a new group of animals.
-
If mortality is observed, the next lower dose is used.
-
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Visualizing Preclinical Toxicity Assessment
Diagrams illustrating the workflow and underlying biological pathways are essential for clear communication in scientific research.
Preclinical Toxicity Assessment Workflow
Caption: A generalized workflow for the preclinical toxicity assessment of a novel chemical entity.
MTT Assay Experimental Workflow
Caption: The sequential workflow of the in vitro MTT cytotoxicity assay.
Conclusion
The preclinical toxicity assessment of this compound, as with any novel therapeutic candidate, requires a systematic and rigorous evaluation of its safety profile. While direct comparative data is not yet available for this specific compound, the methodologies and illustrative data from related benzoxazole derivatives presented in this guide provide a valuable framework for researchers. The initial in vitro cytotoxicity screening is a cost-effective method to identify potent compounds and flag potential liabilities. Subsequent in vivo studies are indispensable for understanding the compound's effects in a complex biological system. Adherence to standardized protocols, such as those outlined here, is paramount for generating reliable data to support the progression of new chemical entities toward clinical development.
References
- 1. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid and Standard Psoriasis Therapies: A Preclinical and Clinical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of 2-Methyl-1,3-benzoxazole-6-carboxylic acid and its derivatives against established standard drugs for the treatment of psoriasis. Due to the limited direct experimental data on this compound, this analysis utilizes preclinical data from structurally related benzoxazole compounds, namely 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester (MCBA), as surrogates. The performance of these proxy compounds is compared with clinical data for standard psoriasis treatments, including topical corticosteroids (Clobetasol Propionate), vitamin D analogs (Calcipotriene), and systemic agents (Methotrexate and Adalimumab).
Executive Summary
Psoriasis is a chronic autoimmune inflammatory skin disease for which various treatment modalities exist, ranging from topical agents for mild cases to systemic biologics for severe conditions. Benzoxazole derivatives have emerged as a class of compounds with potential anti-inflammatory and immunomodulatory properties. Preclinical evaluation of the benzoxazole derivatives CBA and MCBA in an imiquimod-induced psoriasis mouse model has demonstrated a significant reduction in the Psoriasis Area and Severity Index (PASI) scores, comparable to the potent topical corticosteroid, clobetasol propionate.[1][2] This suggests a promising therapeutic potential for this class of compounds. However, it is crucial to note that this is preclinical data and further investigation is required to establish the clinical efficacy and safety of this compound in humans. This guide presents a juxtaposition of the available preclinical data for benzoxazole derivatives with the established clinical performance of standard psoriasis drugs to aid in the evaluation of its future research and development trajectory.
Data Presentation
Table 1: Comparative Efficacy of Benzoxazole Derivatives (Preclinical) and Standard Psoriasis Drugs (Clinical)
| Treatment | Administration | Model/Study Population | Primary Efficacy Endpoint | Result |
| Benzoxazole Derivatives (Proxy) | ||||
| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) | Topical (1% w/w) & Oral (125 mg/kg) | Imiquimod-induced psoriatic mouse model | Reduction in cumulative PASI score at day 14 | Significant reduction in PASI score compared to control.[1][2] |
| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) | Topical (1% w/w) & Oral (125 mg/kg) | Imiquimod-induced psoriatic mouse model | Reduction in cumulative PASI score at day 14 | Significant reduction in PASI score, with effects comparable to Clobetasol Propionate.[1][2] |
| Standard Psoriasis Drugs | ||||
| Clobetasol Propionate (0.05%) | Topical | Patients with localized plaque psoriasis | Efficacy based on Visual Analogue Scale (VAS) at 4 weeks | 89.2% of patients showed efficacy. |
| Calcipotriene (0.005%) | Topical | Patients with mild to moderate plaque psoriasis | Physician's Global Assessment (PGA) of "clear" or "almost clear" at 8 weeks | 14-27% of patients achieved treatment success. |
| Methotrexate | Oral | Patients with moderate to severe psoriasis | PASI 75 response at 12-16 weeks | Approximately 45.2% of patients achieved PASI 75. |
| Adalimumab | Subcutaneous injection | Patients with moderate to severe chronic plaque psoriasis | PASI 75 response at 16 weeks | 71% of patients achieved PASI 75. |
Table 2: Comparative Safety Profile of Benzoxazole Derivatives (Preclinical - Inferred) and Standard Psoriasis Drugs (Clinical)
| Treatment | Administration | Model/Study Population | Notable Adverse Events |
| Benzoxazole Derivatives (Proxy) | |||
| CBA and MCBA | Topical & Oral | Imiquimod-induced psoriatic mouse model | Not reported in the provided study. Systemic toxicity studies are required. |
| Standard Psoriasis Drugs | |||
| Clobetasol Propionate | Topical | Patients with localized plaque psoriasis | Skin irritation, burning, itching, skin thinning with long-term use. |
| Calcipotriene | Topical | Patients with mild to moderate plaque psoriasis | Skin irritation, burning, itching, and erythema. |
| Methotrexate | Oral | Patients with moderate to severe psoriasis | Nausea, fatigue, liver enzyme elevation. Requires regular monitoring. |
| Adalimumab | Subcutaneous injection | Patients with moderate to severe chronic plaque psoriasis | Injection site reactions, increased risk of infections. |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
The preclinical efficacy of the benzoxazole derivatives was evaluated using the imiquimod-induced psoriasis mouse model. This is a widely accepted model that recapitulates key features of human psoriasis.
Protocol:
-
Animal Model: BALB/c mice are typically used.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 5-14 consecutive days.
-
Treatment Administration:
-
Topical: The test compounds (e.g., CBA and MCBA at 1% w/w) or a reference drug (e.g., Clobetasol Propionate) are applied topically to the affected skin area daily.
-
Oral: The test compounds are administered orally via gavage at a specified dose (e.g., 125 mg/kg).
-
-
Assessment of Psoriasis Severity: The Psoriasis Area and Severity Index (PASI) is adapted for mice. Erythema, scaling, and thickness of the back skin are scored daily on a scale of 0 to 4 (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked). The cumulative score represents the overall disease severity.
-
Histological Analysis: At the end of the experiment, skin biopsies are collected for histological examination to assess epidermal thickness, hyperkeratosis, and inflammatory cell infiltration.
Mandatory Visualization
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Caption: Simplified signaling pathway in psoriasis pathogenesis.
Discussion
The preclinical findings for the benzoxazole derivatives CBA and MCBA are promising, demonstrating a significant anti-psoriatic effect in a relevant animal model. The efficacy of MCBA was noted to be comparable to the high-potency topical corticosteroid, clobetasol propionate, which is a gold standard for topical psoriasis treatment.[1][2] This suggests that the benzoxazole scaffold may be a valuable starting point for the development of novel topical or oral treatments for psoriasis.
However, a direct comparison with the clinical efficacy of standard drugs highlights the long road ahead for any new chemical entity. While a significant reduction in PASI score in a mouse model is a positive early indicator, it does not always translate to clinical success in humans. The PASI 75 response rates of 45.2% for methotrexate and 71% for adalimumab in clinical trials with patients suffering from moderate to severe psoriasis represent a high bar for any new treatment.
Furthermore, the safety profile of this compound and its derivatives is yet to be established. While the preclinical study did not report overt toxicity for CBA and MCBA, comprehensive toxicological studies are essential to identify any potential adverse effects. The established side effect profiles of standard psoriasis drugs, ranging from local skin reactions for topical agents to systemic immunosuppression and organ-specific toxicities for oral and biologic therapies, underscore the importance of a favorable safety profile for any new therapeutic candidate.
Conclusion
Based on the available preclinical data for related compounds, this compound represents a chemical scaffold with therapeutic potential for psoriasis. The demonstrated efficacy of benzoxazole derivatives in a mouse model of psoriasis warrants further investigation. Future research should focus on:
-
Direct evaluation of this compound: In vitro and in vivo studies are needed to determine its specific anti-inflammatory and immunomodulatory properties and its efficacy in psoriasis models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these benzoxazole derivatives will be crucial for their further development.
-
Comprehensive Safety and Toxicology Studies: A thorough assessment of the safety profile is paramount before any consideration for clinical development.
-
Structure-Activity Relationship (SAR) Studies: Optimization of the benzoxazole scaffold could lead to the identification of derivatives with improved efficacy and safety profiles.
References
Safety Operating Guide
Essential Safety and Operational Guide for 2-Methyl-1,3-benzoxazole-6-carboxylic acid
This guide provides crucial safety and logistical information for handling 2-Methyl-1,3-benzoxazole-6-carboxylic acid in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Must have side shields. |
| Chemical Goggles | Recommended as a primary layer of protection.[1][2] | |
| Face Shield | To be worn in situations with a higher risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Material and thickness should be chosen based on the specific operational conditions and potential for exposure. |
| Body Protection | Protective Clothing | A lab coat or other protective clothing is necessary to prevent skin contact. |
| Respiratory Protection | Dust Respirator | Use when handling the powder form to avoid inhalation of dust particles.[1][2] |
| Fume Hood | All handling of this chemical should be conducted in a well-ventilated area, preferably within a fume hood.[3] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the chemical and ensuring a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1][3]
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1]
-
Prevent the formation of dust when handling the solid form.[1]
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[1][4]
-
Contaminated clothing should be removed immediately and laundered before reuse.[3][5]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination.[3][5]
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following steps should be taken.
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1][2] For wet spills, absorb with an inert material.
-
Collect: Place the spilled material into a sealed, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
All waste material, including contaminated PPE and cleaning materials, should be disposed of as hazardous waste.
-
Dispose of the chemical and its container at an approved waste disposal plant.[3][5] Do not dispose of it with household garbage or allow it to reach the sewage system.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
